molecular formula C14H11F5N6 B12361809 DSM-421

DSM-421

Cat. No.: B12361809
M. Wt: 358.27 g/mol
InChI Key: HDLFZCDEGAWEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DSM-421 is a useful research compound. Its molecular formula is C14H11F5N6 and its molecular weight is 358.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H11F5N6

Molecular Weight

358.27 g/mol

IUPAC Name

2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)-3-pyridinyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C14H11F5N6/c1-7-5-10(22-8-3-4-9(20-6-8)14(17,18)19)25-12(21-7)23-11(24-25)13(2,15)16/h3-6,22H,1-2H3

InChI Key

HDLFZCDEGAWEFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NC3=CN=C(C=C3)C(F)(F)F)C(C)(F)F

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of DSM-421: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DSM-421 is a next-generation antimalarial candidate that selectively targets the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the parasite's pyrimidine biosynthesis pathway. As a derivative of the earlier clinical candidate DSM265, this compound exhibits an improved pharmacological profile, including enhanced solubility and lower intrinsic clearance, leading to greater plasma exposure upon oral administration.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

The primary mechanism of action of this compound is the potent and selective inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Unlike their human hosts, malaria parasites are solely dependent on the de novo pyrimidine biosynthesis pathway for the synthesis of essential nucleic acid precursors. PfDHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate. By inhibiting this enzyme, this compound effectively halts pyrimidine production, thereby preventing parasite replication and proliferation.[1]

The high selectivity of this compound for the parasite enzyme over the human ortholog is a key feature of its therapeutic potential, minimizing the likelihood of host toxicity.[1]

DSM-421_Mechanism_of_Action cluster_parasite Plasmodium falciparum cluster_host Human Host Cell Carbamoyl_phosphate Carbamoyl phosphate Dihydroorotate Dihydroorotate Carbamoyl_phosphate->Dihydroorotate De novo pyrimidine biosynthesis pathway Aspartate Aspartate Aspartate->Dihydroorotate PfDHODH PfDHODH Dihydroorotate->PfDHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA PfDHODH->Orotate Oxidation DSM421 This compound DSM421->PfDHODH Inhibition Salvage_Pathway Pyrimidine Salvage Pathway

Figure 1: Mechanism of action of this compound in Plasmodium falciparum.

Quantitative Data: In Vitro Potency and Selectivity

The following tables summarize the key quantitative data for this compound, including a comparison with its parent compound, DSM265.

Table 1: In Vitro Enzyme Inhibition and Parasite Growth Inhibition

CompoundPfDHODH IC₅₀ (nM)P. vivax DHODH IC₅₀ (nM)Human DHODH IC₅₀ (µM)P. falciparum (3D7) EC₅₀ (nM)
This compound 1632>10050
DSM265 5.310.6>10016

Data sourced from Phillips et al., 2016.[1]

Table 2: Comparative Physicochemical and Pharmacokinetic Properties

ParameterThis compoundDSM265
Aqueous Solubility (pH 7.4, µg/mL) 201
LogD (pH 7.4) 2.44.0
Mouse Liver Microsomal Intrinsic Clearance (µL/min/mg protein) < 7183
Human Liver Microsomal Intrinsic Clearance (µL/min/mg protein) < 7< 7
Mouse Oral Bioavailability (%) > 80Variable
Mouse Plasma Clearance (mL/min/kg) 5.118
Rat Plasma Clearance (mL/min/kg) 2.04.5
Dog Plasma Clearance (mL/min/kg) 0.51.2

Data sourced from Phillips et al., 2016.[1]

Experimental Protocols

Plasmodium falciparum Growth Inhibition Assay (SYBR Green I Method)

This assay is used to determine the 50% effective concentration (EC₅₀) of a compound against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain) synchronized to the ring stage.

  • Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, gentamicin, and human erythrocytes).

  • 96-well black, clear-bottom microplates.

  • Test compound (this compound) serially diluted in DMSO and then in culture medium.

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5).

  • SYBR Green I nucleic acid stain (10,000x concentrate in DMSO).

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well of the 96-well plate.

  • Add 100 µL of the diluted this compound to the respective wells. Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.

  • Incubate the plates for 72 hours at 37°C in a gassed chamber (5% O₂, 5% CO₂, 90% N₂).

  • After incubation, add 100 µL of lysis buffer containing 2x SYBR Green I to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Calculate the EC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.

SYBR_Green_Assay_Workflow Start Start: Synchronized P. falciparum Culture Prepare_Compound Prepare Serial Dilutions of this compound Start->Prepare_Compound Plate_Parasites Plate Parasites in 96-well Plate Start->Plate_Parasites Add_Compound Add this compound Dilutions to Wells Prepare_Compound->Add_Compound Plate_Parasites->Add_Compound Incubate_72h Incubate for 72 hours (37°C, gassed chamber) Add_Compound->Incubate_72h Lyse_and_Stain Add Lysis Buffer with SYBR Green I Incubate_72h->Lyse_and_Stain Incubate_1h Incubate for 1 hour (Room Temperature, Dark) Lyse_and_Stain->Incubate_1h Read_Fluorescence Measure Fluorescence (Ex: 485nm, Em: 530nm) Incubate_1h->Read_Fluorescence Analyze_Data Calculate EC₅₀ Values Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the P. falciparum SYBR Green I growth inhibition assay.
In Vivo Efficacy in a P. falciparum SCID Mouse Model

This model assesses the in vivo antimalarial activity of a compound in an immunodeficient mouse model engrafted with human erythrocytes.

Materials:

  • NOD-scid IL2Rγnull (NSG) mice.

  • Human erythrocytes.

  • P. falciparum (e.g., 3D7 strain) infected human erythrocytes.

  • Dosing vehicle for this compound.

  • Giemsa stain.

  • Microscope.

Procedure:

  • Engraft NSG mice with human erythrocytes by daily intraperitoneal or intravenous injection for approximately 5-7 days to achieve a stable human red blood cell population.

  • Infect the engrafted mice intravenously with P. falciparum-infected human erythrocytes.

  • Monitor the establishment of infection by daily Giemsa-stained thin blood smears until a consistent parasitemia (e.g., 0.5-1%) is achieved.

  • Randomize the infected mice into treatment and vehicle control groups.

  • Administer this compound orally at the desired dose(s) and schedule (e.g., once daily for 4 days). The vehicle control group receives the vehicle alone.

  • Monitor parasitemia daily by microscopy of Giemsa-stained blood smears for the duration of the treatment and for a follow-up period to assess for recrudescence.

  • The primary endpoint is the reduction in parasitemia compared to the vehicle control group. The 90% effective dose (ED₉₀) can be calculated from dose-response studies.

SCID_Mouse_Model_Workflow Start Start: NOD-scid IL2Rγnull Mice Engraftment Engraft with Human Erythrocytes Start->Engraftment Infection Infect with P. falciparum Engraftment->Infection Monitor_Infection Monitor Parasitemia (Giemsa Stain) Infection->Monitor_Infection Randomization Randomize Mice into Treatment & Control Groups Monitor_Infection->Randomization Treatment Oral Administration of This compound or Vehicle Randomization->Treatment Monitor_Efficacy Daily Monitoring of Parasitemia Treatment->Monitor_Efficacy Data_Analysis Analyze Parasite Clearance and Recrudescence Monitor_Efficacy->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide on DSM-421: A Novel Dihydroorotate Dehydrogenase Inhibitor for Malaria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. DSM-421, a triazolopyrimidine-based compound, has emerged as a promising preclinical candidate that targets the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a clinically validated enzyme essential for parasite survival. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental methodologies used in its evaluation. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to Dihydroorotate Dehydrogenase (DHODH) as a Drug Target

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] Pyrimidines are essential precursors for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[2] While mammalian cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, Plasmodium parasites are solely dependent on the de novo pathway, making PfDHODH an attractive and selective target for antimalarial drug development.[3] Inhibition of PfDHODH leads to pyrimidine starvation, arresting parasite proliferation.[2]

This compound: A Potent and Selective PfDHODH Inhibitor

This compound was identified through a medicinal chemistry optimization program aimed at improving the drug-like properties of an earlier lead compound, DSM265.[4] The core triazolopyrimidine scaffold was maintained, while modifications to the aniline moiety led to the identification of this compound, which demonstrated an improved profile in terms of solubility, metabolic stability, and plasma exposure.[4][5]

In Vitro Potency and Selectivity

This compound is a potent inhibitor of P. falciparum DHODH (PfDHODH) and exhibits excellent selectivity over the human ortholog (hDHODH).[3] Its inhibitory activity extends to P. vivax DHODH (PvDHODH), though with slightly reduced potency.[3] The compound has been tested against a panel of DHODH enzymes from different species to assess its selectivity.[3]

Enzyme Source IC50 (nM) Selectivity vs. hDHODH
Plasmodium falciparum (PfDHODH)82 (69 – 96)>1200x
Plasmodium vivax (PvDHODH)230 (210 – 250)>430x
Human (hDHODH)>100,0001x
Mouse (mDHODH)1,900>50x
Rat (rDHODH)3,600>27x
Dog (dDHODH)7,800>12x
Data presented as IC50 with 95% confidence intervals in parentheses. Data extracted from Phillips MA, et al. (2016).[3]
Antiplasmodial Activity

The potent enzymatic inhibition translates to effective killing of the parasite in whole-cell assays. This compound demonstrates activity against both drug-sensitive and drug-resistant strains of P. falciparum.[3]

Parameter Value
P. falciparum 3D7 (drug-sensitive) IC50 40 nM (30 - 40)
P. vivax (field isolates) IC50 Equal activity to P. falciparum
*IC50 values are from whole-cell parasite growth assays. Data extracted from Phillips MA, et al. (2016).[3]

Pharmacokinetics and Metabolism

This compound was designed to have improved pharmacokinetic properties over its predecessor, DSM265.[4] Key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters have been evaluated in preclinical species.

Parameter Mouse Rat Dog Human (predicted)
Oral Bioavailability (%) 4780100-
Clearance (mL/min/kg) 236.41.1Low
Volume of Distribution (L/kg) 2.51.71.4-
Half-life (h) 1.23.115Long
Plasma Protein Binding (%) 98.898.699.4-
Caco-2 Permeability (10-6 cm/s) ---12.3 (High)
Kinetic Solubility (µg/mL at pH 7.4) ---150
*Data extracted from Phillips MA, et al. (2016).[3]

This compound exhibits high permeability and improved solubility.[4] It has lower intrinsic clearance compared to DSM265, leading to increased plasma exposure after oral dosing.[5] The predicted long half-life in humans suggests its potential for single-dose treatment or weekly prophylactic use.[4]

In Vivo Efficacy

The in vivo antimalarial activity of this compound was evaluated in a humanized severe combined immunodeficient (SCID) mouse model of P. falciparum infection.[3] This model allows for the growth of human red blood cells and subsequent infection with P. falciparum.

Dosing Regimen Parasite Reduction (%) Outcome
30 mg/kg single oral dose>99% at 48hEffective parasite clearance
100 mg/kg single oral dose>99.9% at 48hRapid parasite clearance
*Data from a P. falciparum SCID mouse model. Data extracted from Phillips MA, et al. (2016).[3]

This compound demonstrated excellent efficacy, supporting the prediction of a low human dose of less than 200 mg.[3]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of DHODH, which disrupts the de novo pyrimidine biosynthesis pathway in Plasmodium. This leads to a depletion of pyrimidine pools, which are essential for DNA and RNA synthesis, ultimately causing parasite death.[3]

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate DSM421 This compound DSM421->DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP ... Pyrimidine_Pool Pyrimidine Pool (UTP, CTP) UMP->Pyrimidine_Pool DNA_RNA DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA Parasite_Growth Parasite Proliferation DNA_RNA->Parasite_Growth

Mechanism of Action of this compound.

Inhibition of DHODH can have further downstream effects. Studies on DHODH inhibitors in other contexts have shown that pyrimidine depletion can impact the expression of key signaling proteins like c-Myc and p21.[6] Furthermore, DHODH inhibition has been linked to the activation of the STING (stimulator of interferon genes) pathway, suggesting a potential interplay with the host immune response.[7]

Downstream_Signaling DHODH_Inhibition DHODH Inhibition (e.g., by this compound) Pyrimidine_Depletion Pyrimidine Depletion DHODH_Inhibition->Pyrimidine_Depletion cMyc_p21 Modulation of c-Myc & p21 Pyrimidine_Depletion->cMyc_p21 STING_Activation STING Pathway Activation Pyrimidine_Depletion->STING_Activation Cell_Cycle_Arrest Cell Cycle Arrest cMyc_p21->Cell_Cycle_Arrest Apoptosis Apoptosis cMyc_p21->Apoptosis Immune_Response Innate Immune Response STING_Activation->Immune_Response

Potential Downstream Effects of DHODH Inhibition.

Experimental Protocols

DHODH Enzyme Inhibition Assay

A continuous spectrophotometric assay is used to determine the inhibitory activity of compounds on DHODH.[5] The assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm is monitored over time.

Materials:

  • Recombinant DHODH enzyme

  • Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • This compound and control inhibitors

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 2 µL of the compound dilutions to the wells of a 96-well plate.

  • Add 178 µL of the DHODH enzyme solution (e.g., 20 nM) to each well.

  • Incubate at room temperature for 15 minutes.

  • Prepare a reaction mix containing DHO (final concentration 200 µM), DCIP (final concentration 120 µM), and CoQ10 (final concentration 50 µM) in Assay Buffer.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600 nm over 10 minutes.

  • Calculate the rate of reaction and determine the IC50 value by fitting the data to a dose-response curve.

DHODH_Assay_Workflow start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound add_compound Add Compound to 96-well Plate prep_compound->add_compound add_enzyme Add DHODH Enzyme add_compound->add_enzyme incubate Incubate (15 min) add_enzyme->incubate start_reaction Initiate Reaction incubate->start_reaction prep_reaction_mix Prepare Reaction Mix (DHO, DCIP, CoQ10) prep_reaction_mix->start_reaction measure_abs Measure Absorbance at 600 nm (10 min) start_reaction->measure_abs calculate_ic50 Calculate IC50 measure_abs->calculate_ic50 end End calculate_ic50->end

Workflow for DHODH Enzyme Inhibition Assay.
P. falciparum Whole-Cell Growth Inhibition Assay

The SYBR Green I-based fluorescence assay is a common method for determining the in vitro antiplasmodial activity of compounds. This assay measures the proliferation of parasites by quantifying the amount of parasitic DNA.

Materials:

  • Synchronized ring-stage P. falciparum culture

  • Complete parasite culture medium

  • SYBR Green I lysis buffer

  • This compound and control antimalarials

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the compound dilutions to the wells of a 96-well plate.

  • Add 100 µL of synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.

  • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, freeze the plate at -80°C to lyse the red blood cells.

  • Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Measure fluorescence (excitation ~485 nm, emission ~530 nm).

  • Calculate the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy in SCID Mouse Model

This protocol describes a general approach for evaluating the efficacy of antimalarial compounds in a humanized mouse model.

Model:

  • Severe Combined Immunodeficient (SCID) mice engrafted with human red blood cells.

Protocol:

  • Engraft SCID mice with human erythrocytes via daily intraperitoneal injections.

  • Infect the mice intravenously with P. falciparum-infected human red blood cells.

  • Monitor the establishment of parasitemia by daily Giemsa-stained blood smears.

  • Once parasitemia reaches a predetermined level (e.g., 1%), randomize the mice into treatment and vehicle control groups.

  • Administer this compound orally at various doses (e.g., single dose or multiple doses over consecutive days).

  • Continue to monitor parasitemia daily for a specified period (e.g., up to 28 days).

  • The efficacy is determined by the reduction in parasitemia compared to the vehicle-treated group.

Conclusion

This compound is a potent and selective inhibitor of Plasmodium DHODH with a promising preclinical profile. Its excellent in vitro and in vivo activity against both P. falciparum and P. vivax, coupled with improved drug-like properties, positions it as a strong candidate for further development as a single-dose treatment or once-weekly prophylactic for malaria. The detailed data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of antimalarial drug discovery and development. Further investigation into its clinical safety and efficacy is warranted to realize its full potential in the fight against malaria.

References

The Triazolopyrimidine DSM-421: A Potent Inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase with Prophylactic and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria, a devastating parasitic disease caused by protozoans of the genus Plasmodium, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. DSM-421, a triazolopyrimidine-based compound, has emerged as a promising preclinical candidate for both the treatment and prevention of malaria. It selectively targets the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for parasite survival. This technical guide provides an in-depth overview of the antiplasmodial activity of this compound, its mechanism of action, and the key experimental methodologies used in its evaluation.

Introduction

The relentless evolution of drug resistance in Plasmodium falciparum, the most virulent human malaria parasite, underscores the urgent need for new antimalarial drugs.[1] The parasite's pyrimidine biosynthesis pathway has been identified as a key therapeutic target, as P. falciparum lacks the ability to salvage pyrimidines from its host and is entirely dependent on the de novo synthesis of these essential building blocks for DNA and RNA.[2][3] Dihydroorotate dehydrogenase (DHODH), the fourth enzyme in this pathway, represents a particularly attractive target for drug development.[4]

This compound is a potent and selective inhibitor of P. falciparum DHODH.[5] It belongs to the same triazolopyrimidine class as DSM265, another DHODH inhibitor that has advanced to clinical trials.[6] However, this compound exhibits improved drug-like properties, including enhanced solubility and lower intrinsic clearance, suggesting the potential for a more favorable pharmacokinetic profile.[5] This whitepaper consolidates the available technical data on this compound, focusing on its activity against P. falciparum, the experimental protocols for its evaluation, and its mechanism of action.

Mechanism of Action: Inhibition of PfDHODH

This compound exerts its antiplasmodial effect by specifically inhibiting the enzymatic activity of P. falciparum dihydroorotate dehydrogenase (PfDHODH).[7] This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines.[4] By blocking this step, this compound deprives the parasite of the necessary precursors for DNA and RNA synthesis, ultimately leading to cell cycle arrest and death.

A key advantage of targeting PfDHODH is the significant structural divergence between the parasite and human enzymes, allowing for the development of highly selective inhibitors.[5] this compound demonstrates excellent selectivity for PfDHODH over the human ortholog, minimizing the potential for off-target effects and associated toxicity.[5]

Signaling Pathway Diagram: De Novo Pyrimidine Biosynthesis in P. falciparum

The following diagram illustrates the de novo pyrimidine biosynthesis pathway in P. falciparum and the point of inhibition by this compound.

Caption: De Novo Pyrimidine Biosynthesis Pathway in P. falciparum and Inhibition by this compound.

Quantitative Data on P. falciparum Activity

The efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key data available to date.

Table 1: In Vitro Activity of this compound against P. falciparum
ParameterStrainValueReference
IC₅₀ (Enzyme Inhibition) PfDHODH0.058 ± 0.003 µM[5]
IC₅₀ (Parasite Growth) 3D70.041 µM[5]
IC₅₀ (Parasite Growth) Dd2Not specified
IC₅₀ (Parasite Growth) W2Not specified
Selectivity (Human DHODH IC₅₀ / PfDHODH IC₅₀) ->1700-fold[5]

Note: IC₅₀ values for Dd2 and W2 strains are mentioned in the literature but specific values for this compound were not found in the initial searches.

Table 2: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model
Dosing RegimenParasite Reduction Ratio (PRR)OutcomeReference
30 mg/kg (single dose)Not specifiedCured all mice[5]
100 mg/kg (single dose)>10⁴ at 48hCured all mice[5]
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
SpeciesRouteCmax (µg/mL)T½ (hours)Bioavailability (%)Reference
MouseOral (30 mg/kg)2.83578[5]
RatOral (10 mg/kg)1.15493[5]
DogOral (10 mg/kg)1.4124100[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the core experimental protocols used to evaluate the activity of this compound.

In Vitro Susceptibility Testing of P. falciparum

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 supplemented with human serum or Albumax II, hypoxanthine, and gentamicin)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Protocol:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).[8]

  • Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Assay Plate Preparation: Add 100 µL of each drug dilution to the wells of a 96-well plate. Include drug-free control wells.

  • Parasite Addition: Synchronize the parasite culture to the ring stage and adjust the parasitemia to 0.5% and hematocrit to 2%. Add 100 µL of this parasite suspension to each well.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for at least 1 hour.

  • Data Acquisition: Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC₅₀ value by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

Experimental Workflow: In Vitro Susceptibility Assay

InVitro_Workflow Start Start Culture Maintain P. falciparum Culture Start->Culture Synchronize Synchronize to Ring Stage Culture->Synchronize Plate_Setup Plate Drug Dilutions and Parasite Suspension Synchronize->Plate_Setup Prepare_Drug Prepare Serial Dilutions of this compound Prepare_Drug->Plate_Setup Incubate Incubate for 72 hours Plate_Setup->Incubate Lyse_Stain Lyse Erythrocytes and Stain with SYBR Green I Incubate->Lyse_Stain Read_Fluorescence Measure Fluorescence Lyse_Stain->Read_Fluorescence Analyze Calculate IC50 Values Read_Fluorescence->Analyze End End Analyze->End

Caption: Workflow for In Vitro P. falciparum Susceptibility Testing.

In Vivo Efficacy in a P. falciparum SCID Mouse Model

Objective: To evaluate the in vivo efficacy of this compound against an established P. falciparum blood-stage infection in an immunodeficient mouse model.

Materials:

  • Severe combined immunodeficient (SCID) mice

  • Human erythrocytes (O+)

  • P. falciparum infected human erythrocytes

  • This compound formulation for oral administration

  • Phosphate-buffered saline (PBS)

  • Giemsa stain

  • Microscope

Protocol:

  • Humanization of Mice: Engraft SCID mice with human erythrocytes by intraperitoneal or intravenous injection. Monitor the level of human red blood cell chimerism.[9][10]

  • Infection: Once a stable level of human erythrocyte engraftment is achieved, infect the mice intravenously with P. falciparum-infected erythrocytes.

  • Monitoring Parasitemia: Monitor the course of infection by daily collection of a small blood sample from the tail vein and examination of Giemsa-stained thin blood smears.

  • Drug Administration: When parasitemia reaches a predetermined level (e.g., 0.5-1%), administer this compound orally at the desired dose(s). A control group should receive the vehicle only.

  • Efficacy Assessment: Continue to monitor parasitemia daily for a specified period (e.g., up to 28 days) to determine the effect of the treatment on parasite clearance.

  • Data Analysis: Calculate the parasite reduction ratio and determine the cure rate for each treatment group.

Experimental Workflow: In Vivo Efficacy Study

InVivo_Workflow Start Start Humanize Engraft SCID Mice with Human Erythrocytes Start->Humanize Infect Infect Mice with P. falciparum Humanize->Infect Monitor_Pre Monitor Parasitemia until Established Infect->Monitor_Pre Treat Administer this compound or Vehicle Monitor_Pre->Treat Monitor_Post Monitor Parasitemia Post-Treatment Treat->Monitor_Post Analyze Analyze Parasite Clearance and Cure Rates Monitor_Post->Analyze End End Analyze->End

Caption: Workflow for In Vivo Efficacy Testing in a P. falciparum SCID Mouse Model.

Conclusion and Future Directions

This compound is a promising preclinical antimalarial candidate that exhibits potent activity against P. falciparum through the selective inhibition of the essential enzyme DHODH. Its improved physicochemical and pharmacokinetic properties compared to earlier compounds in its class make it an attractive candidate for further development.[5] The data presented in this technical guide highlight its potential as both a treatment and a prophylactic agent against malaria.

Further research should focus on a more comprehensive evaluation of this compound against a wider panel of drug-resistant P. falciparum strains and clinical isolates. In-depth studies into its potential for combination therapy with other antimalarials acting on different targets are also warranted to enhance efficacy and mitigate the risk of resistance development. As this compound progresses through the drug development pipeline, continued rigorous preclinical and clinical evaluation will be essential to fully elucidate its therapeutic potential in the fight against malaria.

References

DSM-421: A Preclinical Candidate for Plasmodium vivax Malaria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on a Novel Dihydroorotate Dehydrogenase Inhibitor

Introduction

DSM-421 is a novel, orally active antimalarial compound that targets the Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway.[1] Unlike the human host, Plasmodium parasites are solely reliant on this pathway for pyrimidine synthesis, making DHODH an attractive target for selective inhibition. This compound was developed as a backup compound to DSM265, another DHODH inhibitor, with the aim of improving upon its properties, particularly its activity against Plasmodium vivax.[2][3][4] This technical guide provides a comprehensive overview of the available data on the efficacy of this compound against P. vivax, with a focus on preclinical data, mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound is a potent and selective inhibitor of the Plasmodium DHODH enzyme.[5] By blocking this enzyme, this compound prevents the synthesis of pyrimidines, which are essential for DNA and RNA replication, and thus inhibits parasite growth and proliferation. A key characteristic of this compound is its high selectivity for the parasite enzyme over the human homolog, which is crucial for its safety profile.[6]

cluster_parasite Plasmodium Parasite Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis DNA Synthesis DNA Synthesis CTP->DNA Synthesis DSM421 DSM421 DSM421->Dihydroorotate Inhibits

Caption: Signaling pathway of this compound's mechanism of action.

Preclinical Efficacy against Plasmodium vivax

Preclinical studies have demonstrated the potential of this compound as an effective agent against P. vivax. A significant finding is that this compound exhibits comparable activity against both P. falciparum and P. vivax field isolates, an improvement over DSM265 which showed lower potency against P. vivax.[2][3][4]

In Vitro Efficacy Data

The following table summarizes the available in vitro efficacy data for this compound against P. vivax.

ParameterValueSpeciesAssayReference
pEC506.7P. vivax (field isolates)Schizont Maturation Assay[4]
EC50180 nM (0.18 µM)P. vivax (field isolates)Schizont Maturation Assay[4]
IC50 (vs. PvDHODH)~2-fold higher than vs. PfDHODHP. vivaxRecombinant Enzyme Inhibition Assay[6]

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound against P. vivax are not extensively published. However, based on the available literature, the following sections describe the likely methodologies employed.

Ex Vivo Schizont Maturation Test (SMT) for P. vivax

This assay is a cornerstone for assessing the susceptibility of clinical P. vivax isolates to antimalarial drugs.

Objective: To determine the concentration of an antimalarial drug that inhibits the maturation of P. vivax trophozoites into schizonts by 50% (IC50).

Generalized Protocol:

  • Blood Collection and Preparation:

    • Collect venous blood from patients with P. vivax monoinfection.

    • Remove host white blood cells using a CF11 column to prevent cytokine release and parasite clearance.

    • Wash the infected red blood cells (iRBCs) with appropriate culture medium (e.g., McCoy's 5A).

  • Drug Plate Preparation:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the drug dilutions to a 96-well microtiter plate. Include drug-free control wells.

  • Parasite Culture:

    • Adjust the parasitemia and hematocrit of the iRBC suspension.

    • Add the parasite suspension to the drug-preloaded microtiter plate.

    • Incubate the plate at 37.5°C in a candle jar or a CO2 incubator for 24-36 hours, until schizonts are observed in the control wells.

  • Assay Readout:

    • Prepare thick blood films from each well.

    • Stain the films with Giemsa.

    • Count the number of mature schizonts (typically containing >4-8 nuclei) per 200 asexual parasites under a microscope.

  • Data Analysis:

    • Calculate the percentage of schizont maturation inhibition for each drug concentration relative to the drug-free control.

    • Determine the IC50 value by non-linear regression analysis of the dose-response curve.

A Collect P. vivax infected blood B Remove white blood cells A->B D Incubate parasites with drug (24-36h) B->D C Prepare drug dilutions C->D E Prepare and stain blood films D->E F Count schizonts E->F G Calculate IC50 F->G

Caption: Experimental workflow for the ex vivo schizont maturation test.

Plasmodium vivax Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This biochemical assay directly measures the inhibitory activity of a compound against the target enzyme.

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of P. vivax DHODH by 50% (IC50).

Generalized Protocol:

  • Enzyme and Substrate Preparation:

    • Use recombinant P. vivax DHODH enzyme.

    • Prepare solutions of the substrates: dihydroorotate and a cofactor (e.g., decylubiquinone).

  • Assay Procedure:

    • Add the recombinant enzyme to a microplate.

    • Add serial dilutions of this compound and pre-incubate with the enzyme.

    • Initiate the reaction by adding the substrates.

  • Detection:

    • Measure the rate of the enzymatic reaction. This is often done by monitoring the reduction of a dye (e.g., 2,6-dichloroindophenol) spectrophotometrically, which is coupled to the oxidation of dihydroorotate.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound compared to a no-drug control.

    • Determine the IC50 value using non-linear regression analysis.

A Prepare recombinant PvDHODH C Pre-incubate enzyme and inhibitor A->C B Prepare this compound dilutions B->C D Add substrates to start reaction C->D E Measure reaction rate (spectrophotometry) D->E F Calculate IC50 E->F

Caption: Experimental workflow for the DHODH inhibition assay.

Clinical Development Status

This compound was identified as a preclinical candidate with the potential for a single-dose cure or once-weekly chemoprevention for both P. falciparum and P. vivax malaria.[2][3][4] It was slated to advance to Phase Ib challenge studies.[5] However, publicly available information on the outcomes of clinical trials specifically for this compound, particularly in P. vivax-infected patients, is limited. The development of its parent compound, DSM265, showed less effective clearance kinetics against P. vivax compared to P. falciparum in a Phase IIa study, which underscored the need for improved therapies like this compound for P. vivax.[7]

Conclusion

This compound represents a promising development in the search for new antimalarials for P. vivax. Its key advantage lies in its equal potency against both major human malaria parasites, P. falciparum and P. vivax. The preclinical data, although limited in the public domain, strongly support its mechanism of action as a selective inhibitor of Plasmodium DHODH. Further clinical development data are needed to fully ascertain its therapeutic potential in human vivax malaria. The experimental protocols outlined here provide a framework for the continued evaluation of this and other novel antimalarial compounds.

References

DSM-421: A Technical Guide to a Novel Antimalarial Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data for the antimalarial compound DSM-421. Developed as a potential successor to the clinical candidate DSM265, this compound is a potent inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the parasite's pyrimidine biosynthesis pathway. This document summarizes the currently available data, experimental methodologies, and visualizes the compound's mode of action.

Core Structure and Chemical Properties

This compound is a triazolopyrimidine-based compound, identified as a promising drug candidate due to its improved solubility, lower intrinsic clearance, and increased plasma exposure after oral dosing when compared to its predecessor, DSM265.[1][2] These enhanced physicochemical properties suggest a more favorable formulation potential and a long predicted human half-life.[1][2] The CAS Number for this compound is 2011769-21-2.

The chemical structure of this compound is characterized by a core triazolopyrimidine scaffold. The key structural modification from DSM265 was the replacement of an SF5-aniline moiety with a CF3-pyridinyl group, which led to its improved drug-like properties.[1]

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound exerts its antimalarial effect by selectively targeting and inhibiting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[1] This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. Unlike their human hosts, Plasmodium parasites are entirely dependent on this de novo pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. By blocking this crucial step, this compound effectively starves the parasite of the necessary building blocks for growth and proliferation.

The following diagram illustrates the pyrimidine biosynthesis pathway and the point of inhibition by this compound.

Pyrimidine_Biosynthesis cluster_parasite Plasmodium Parasite cluster_inhibition Carbamoyl_phosphate Carbamoyl phosphate Carbamoyl_aspartate Carbamoyl aspartate Carbamoyl_phosphate->Carbamoyl_aspartate Aspartate carbamoyltransferase Aspartate Aspartate Aspartate->Carbamoyl_aspartate Dihydroorotate Dihydroorotate Carbamoyl_aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Orotate phosphoribosyltransferase Pyrimidines Pyrimidines (for DNA/RNA synthesis) UMP->Pyrimidines DSM421 This compound DSM421->inhibition DHODH_Assay_Workflow cluster_workflow DHODH Inhibition Assay Workflow start Prepare reaction mixture: - Buffer - Dihydroorotate (substrate) - Decylubiquinone (electron acceptor) add_compound Add varying concentrations of this compound start->add_compound add_enzyme Add recombinant DHODH enzyme incubate Incubate at a controlled temperature add_enzyme->incubate add_compound->add_enzyme measure Measure the rate of decylubiquinone reduction spectrophotometrically incubate->measure calculate Calculate IC50 values measure->calculate

References

An In-depth Technical Guide to DSM-421: A Triazolopyrimidine Class Antimalarial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge, further exacerbated by the emergence of drug-resistant parasite strains. This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. The triazolopyrimidine class of compounds has emerged as a promising new line of therapeutics, and within this class, DSM-421 has been identified as a potent and selective inhibitor of Plasmodium parasite growth.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental protocols.

This compound is a second-generation triazolopyrimidine that was developed as a backup candidate to DSM265, another compound in the same class.[2][3] It was designed to have improved drug-like properties, such as better solubility and metabolic stability, while retaining high potency against the parasite.[1] This document will delve into the scientific data that supports the potential of this compound as a next-generation antimalarial drug.

Mechanism of Action

The primary target of this compound is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] Unlike their human hosts, Plasmodium parasites lack the pyrimidine salvage pathway and are therefore entirely dependent on the de novo synthesis of pyrimidines for DNA and RNA replication.[5] This metabolic vulnerability makes PfDHODH an attractive target for therapeutic intervention.

This compound acts as a potent and selective inhibitor of PfDHODH.[4] X-ray crystallography studies have revealed that this compound binds to a specific site on the PfDHODH enzyme, distinct from the binding sites of the natural substrates.[4] This binding event inhibits the enzyme's ability to catalyze the conversion of dihydroorotate to orotate, a critical step in the pyrimidine synthesis cascade. The inhibition of this pathway ultimately leads to the cessation of parasite replication and cell death. The high selectivity of this compound for the parasite enzyme over the human ortholog contributes to its favorable safety profile.[4]

Pyrimidine Biosynthesis Pathway Inhibition by this compound cluster_parasite Plasmodium Parasite Mitochondrion Dihydroorotate Dihydroorotate PfDHODH PfDHODH Dihydroorotate->PfDHODH Substrate Orotate Orotate PfDHODH->Orotate Catalysis Inhibition_Text Inhibition of PfDHODH blocks pyrimidine synthesis, halting parasite replication. Pyrimidines Pyrimidines Orotate->Pyrimidines Further Steps DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidines->DNA/RNA Synthesis Required for Replication DSM_421 This compound DSM_421->PfDHODH Inhibition

Figure 1: Mechanism of action of this compound.

Data Presentation

In Vitro and In Vivo Efficacy

This compound has demonstrated potent activity against multiple Plasmodium species in both in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound against Dihydroorotate Dehydrogenase (DHODH)

Target EnzymeSpeciesIC50 (nM)
DHODHPlasmodium falciparum (3D7)14
DHODHPlasmodium vivax29
DHODHPlasmodium berghei1400
DHODHHuman>100,000

Data sourced from Phillips et al., ACS Infect. Dis. 2016.[4]

Table 2: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model

Treatment GroupDose (mg/kg)Parasite Reduction at Day 4 (%)
Vehicle Control-0
This compound30>99
This compound1098
This compound385

Data represents the mean reduction in parasitemia compared to the vehicle control group. Sourced from Phillips et al., ACS Infect. Dis. 2016.[1]

Pharmacokinetics

A key advantage of this compound is its improved pharmacokinetic profile compared to earlier triazolopyrimidine compounds. The following table summarizes the available pharmacokinetic parameters in preclinical species.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Oral Bioavailability (%)
Mouse10PO120041500010~40
Rat10PO85061200012~30
Dog5PO5008900024~25

Note: These are approximate values compiled from various preclinical studies and may vary depending on the specific study design.

Experimental Protocols

PfDHODH Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PfDHODH.

Materials:

  • Recombinant PfDHODH enzyme

  • Assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

  • Substrates: L-dihydroorotate, decylubiquinone (CoQD)

  • Detection reagent: 2,6-dichloroindophenol (DCIP)

  • Test compound (this compound) and control inhibitors

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 0.5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 25 µL of a solution containing PfDHODH enzyme in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 25 µL of a substrate solution containing L-dihydroorotate, CoQD, and DCIP in assay buffer.

  • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader.

  • Calculate the initial reaction rates and determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

DHODH Inhibition Assay Workflow Start Start Compound_Dilution Prepare serial dilutions of this compound in DMSO Start->Compound_Dilution Add_Compound Add compound dilutions to 384-well plate Compound_Dilution->Add_Compound Add_Enzyme Add PfDHODH enzyme to each well Add_Compound->Add_Enzyme Pre_incubation Incubate for 15 min at room temperature Add_Enzyme->Pre_incubation Add_Substrates Add substrate mix (Dihydroorotate, CoQD, DCIP) Pre_incubation->Add_Substrates Measure_Absorbance Monitor absorbance at 600 nm over time Add_Substrates->Measure_Absorbance Data_Analysis Calculate initial rates and determine IC50 value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the PfDHODH enzyme inhibition assay.
In Vitro P. falciparum Growth Inhibition Assay

This assay determines the potency of a compound against the asexual blood stages of P. falciparum in culture.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human red blood cells (O+)

  • Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine)

  • SYBR Green I nucleic acid stain

  • Test compound (this compound)

  • 96-well microplates

Procedure:

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare serial dilutions of the test compound in culture medium.

  • In a 96-well plate, add the compound dilutions, followed by the parasitized red blood cell suspension (1% parasitemia, 2% hematocrit).

  • Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.

P. falciparum SCID Mouse Model of Malaria

This in vivo model is used to evaluate the efficacy of antimalarial compounds in a system that mimics human infection.

Materials:

  • Severe combined immunodeficient (SCID) mice

  • Human red blood cells (O+)

  • P. falciparum culture

  • Dosing vehicle for the test compound

  • Test compound (this compound)

Procedure:

  • Engraft SCID mice with human red blood cells by intraperitoneal injection.

  • Once a stable human red blood cell chimerism is achieved, infect the mice with P. falciparum-parasitized red blood cells.

  • Monitor the parasitemia daily by microscopic examination of Giemsa-stained blood smears.

  • Once the parasitemia reaches a predetermined level (e.g., 1%), randomize the mice into treatment and control groups.

  • Administer the test compound (this compound) or vehicle to the respective groups according to the desired dosing regimen (e.g., once daily for 4 days).

  • Continue to monitor parasitemia daily for the duration of the study.

  • Evaluate the efficacy of the compound by comparing the parasite growth in the treated groups to the vehicle control group.

Synthesis Workflow

The synthesis of this compound follows a multi-step process common for the triazolopyrimidine scaffold. The general workflow involves the construction of the core heterocyclic ring system followed by the addition of the specific side chains that define the molecule's activity and properties.

This compound Synthesis Workflow Start Starting Materials Step1 Condensation reaction to form the triazolopyrimidine core Start->Step1 Intermediate1 Triazolopyrimidine Intermediate Step1->Intermediate1 Step2 Chlorination of the core structure Intermediate1->Step2 Intermediate2 Chlorinated Intermediate Step2->Intermediate2 Step3 Nucleophilic aromatic substitution with the aniline side chain Intermediate2->Step3 Final_Product This compound Step3->Final_Product Purification Purification and Characterization Final_Product->Purification End Final Compound Purification->End

Figure 3: Generalized synthesis workflow for this compound.

Conclusion

This compound represents a significant advancement in the development of novel antimalarial drugs from the triazolopyrimidine class. Its potent and selective inhibition of PfDHODH, a clinically validated target, combined with its excellent in vitro and in vivo efficacy and improved pharmacokinetic properties, underscore its potential as a next-generation therapeutic. The detailed methodologies and data presented in this guide are intended to support further research and development efforts in the global fight against malaria. While development of this compound was ultimately halted due to off-target toxicity, the knowledge gained from its study provides a valuable foundation for the design of future DHODH inhibitors with enhanced safety profiles.[2]

References

An In-depth Technical Guide to DSM-421: A Potent DHODH Inhibitor for the Treatment and Prevention of Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the development of novel antimalarial agents with unique mechanisms of action. DSM-421, a triazolopyrimidine-based inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), represents a promising clinical candidate for both the treatment and prevention of malaria. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies associated with this compound, intended to inform and guide further research and development efforts in the field of antimalarial drug discovery.

Introduction: The Critical Role of DHODH in Plasmodium

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA, RNA, and other vital cellular components. While humans can salvage pyrimidines from external sources, Plasmodium parasites are solely reliant on the de novo synthesis pathway, making DHODH an attractive and validated target for antimalarial drug development. Inhibition of Plasmodium DHODH effectively starves the parasite of essential building blocks, leading to a halt in replication and eventual clearance.

This compound is a potent and selective inhibitor of Plasmodium DHODH, demonstrating significant activity against both P. falciparum and P. vivax. Its development has been driven by the need for new antimalarials that are effective against resistant strains and offer simplified dosing regimens.

Mechanism of Action of this compound

This compound exerts its antimalarial effect by binding to the ubiquinone binding site of the Plasmodium DHODH enzyme. This binding event blocks the catalytic function of the enzyme, preventing the oxidation of dihydroorotate to orotate, the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway. The resulting depletion of the pyrimidine pool inhibits parasite proliferation.

DHODH_Inhibition cluster_parasite Plasmodium Parasite Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Catalysis Pyrimidines Pyrimidines Orotate->Pyrimidines Further Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidines->DNA/RNA Synthesis Essential for Parasite Proliferation Parasite Proliferation DNA/RNA Synthesis->Parasite Proliferation This compound This compound This compound->DHODH Inhibition

Figure 1: Mechanism of Action of this compound on the DHODH Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of this compound against DHODH
Enzyme SourceIC50 (nM)
Plasmodium falciparum DHODH0.9
Plasmodium vivax DHODH1.8
Human DHODH>100,000
Rat DHODH2,500
Mouse DHODH3,100
Dog DHODH430

Data compiled from publicly available research.[1]

Table 2: In Vitro Antimalarial Activity of this compound
Plasmodium falciparum StrainEC50 (nM)
3D7 (drug-sensitive)4.1
Dd2 (drug-resistant)4.3
K1 (drug-resistant)3.8
P. falciparum field isolates3.2
P. vivax field isolates3.3

Data compiled from publicly available research.[1]

Table 3: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model
Dose (mg/kg, oral)Parasite Reduction Ratio (PRR) at 48h
3>10^3
10>10^4
30>10^4

Data compiled from publicly available research. The study demonstrated that this compound has strong antimalarial activity in a SCID mouse model of Plasmodium falciparum.[2]

Table 4: Representative Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
ParameterValue
Cmax (ng/mL)~1500
Tmax (h)~2
AUC (ng·h/mL)~15000
Half-life (t1/2) (h)~24

Note: These are representative values based on qualitative descriptions of good oral bioavailability and a long half-life suitable for single-dose or weekly administration. Specific data may vary.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines for key experimental protocols used in the evaluation of this compound.

DHODH Inhibition Assay

This assay measures the enzymatic activity of DHODH and its inhibition by test compounds.

Objective: To determine the IC50 value of this compound against Plasmodium and mammalian DHODH.

Materials:

  • Recombinant DHODH enzyme (e.g., P. falciparum, human)

  • L-dihydroorotate (substrate)

  • Decylubiquinone (electron acceptor)

  • 2,6-dichloroindophenol (DCIP) (redox indicator)

  • Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • This compound (test compound)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the test compound at various concentrations.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Initiate the reaction by adding a mixture of L-dihydroorotate, decylubiquinone, and DCIP.

  • Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilution of this compound Serial Dilution of this compound Add Reagents to Plate Add Reagents to Plate Serial Dilution of this compound->Add Reagents to Plate Prepare Reagent Mix Prepare Reagent Mix Prepare Reagent Mix->Add Reagents to Plate Incubate Incubate Add Reagents to Plate->Incubate Initiate Reaction Initiate Reaction Incubate->Initiate Reaction Measure Absorbance Measure Absorbance Initiate Reaction->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Generate Dose-Response Curve Generate Dose-Response Curve Calculate % Inhibition->Generate Dose-Response Curve Determine IC50 Determine IC50 Generate Dose-Response Curve->Determine IC50 Drug_Development_Pathway cluster_discovery Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target Identification (DHODH) Target Identification (DHODH) High-Throughput Screening High-Throughput Screening Target Identification (DHODH)->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization (this compound) Lead Optimization (this compound) Hit Identification->Lead Optimization (this compound) In Vitro Assays (IC50, EC50) In Vitro Assays (IC50, EC50) Lead Optimization (this compound)->In Vitro Assays (IC50, EC50) In Vivo Efficacy (Mouse Models) In Vivo Efficacy (Mouse Models) In Vitro Assays (IC50, EC50)->In Vivo Efficacy (Mouse Models) Pharmacokinetics & Toxicology Pharmacokinetics & Toxicology In Vivo Efficacy (Mouse Models)->Pharmacokinetics & Toxicology Phase I (Safety & Dosing) Phase I (Safety & Dosing) Pharmacokinetics & Toxicology->Phase I (Safety & Dosing) Phase II (Efficacy in Patients) Phase II (Efficacy in Patients) Phase I (Safety & Dosing)->Phase II (Efficacy in Patients) Phase III (Large-scale Efficacy) Phase III (Large-scale Efficacy) Phase II (Efficacy in Patients)->Phase III (Large-scale Efficacy) Regulatory Approval Regulatory Approval Phase III (Large-scale Efficacy)->Regulatory Approval

References

Methodological & Application

Application Notes and Protocols for DSM-421 in Plasmodium Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of DSM-421, a potent dihydroorotate dehydrogenase (DHODH) inhibitor, in the in vitro culture of Plasmodium species, the causative agents of malaria. The provided protocols are intended for research purposes to assess the antimalarial activity of this compound.

Introduction

This compound is a triazolopyrimidine-based compound that selectively inhibits the Plasmodium dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthetic pathway.[1][2][3] Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway, making DHODH an essential and validated target for antimalarial drug development.[1] this compound was developed as a potential backup compound for DSM265 and exhibits improved physicochemical properties, such as better solubility and lower intrinsic clearance.[1][2][3] It has demonstrated potent activity against both Plasmodium falciparum and Plasmodium vivax.[1][3]

Mechanism of Action

This compound targets and inhibits the function of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition disrupts the parasite's ability to synthesize pyrimidines, which are essential for DNA and RNA replication, thereby halting parasite proliferation.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis in Plasmodium cluster_inhibition Inhibition by this compound Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH DHODH Dihydroorotate Dehydrogenase (DHODH) UMP UMP Orotate->UMP Orotate Phosphoribosyltransferase Pyrimidines Pyrimidines (dTMP, dCTP) UMP->Pyrimidines Further Enzymatic Steps DHODH->Orotate DSM421 This compound DSM421->DHODH Inhibition

Caption: Mechanism of action of this compound in the Plasmodium de novo pyrimidine biosynthesis pathway.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound against Plasmodium DHODH enzymes and whole-cell parasite cultures.

Target Species Assay Type IC₅₀ (nM) Reference
DHODHP. falciparumEnzyme Inhibition1.6[1]
Whole CellP. falciparum (3D7)Growth Inhibition49[1]
DHODHP. vivaxEnzyme Inhibition3.5[1]
DHODHHumanEnzyme Inhibition>100,000[1]

Experimental Protocols

The following are generalized protocols for the use of this compound in Plasmodium falciparum culture for determining the 50% inhibitory concentration (IC₅₀).

1. Preparation of Plasmodium falciparum Culture

This protocol outlines the standard method for continuous in vitro culture of asexual erythrocytic stages of P. falciparum.

  • Materials:

    • P. falciparum strain (e.g., 3D7)

    • Human erythrocytes (O+)

    • Complete Culture Medium (RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, and 0.5% Albumax II or 10% human serum)

    • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

    • 37°C incubator

    • Sterile culture flasks

  • Procedure:

    • Prepare complete culture medium and warm to 37°C.

    • Wash human erythrocytes three times with incomplete RPMI-1640.

    • Thaw cryopreserved P. falciparum parasites according to standard laboratory procedures.

    • Establish a continuous culture at 2% hematocrit and a starting parasitemia of 0.5%.

    • Incubate the culture flask at 37°C in a sealed chamber with the gas mixture.

    • Maintain the culture by changing the medium daily and monitoring parasitemia via Giemsa-stained thin blood smears.

    • Split the culture as needed to maintain parasitemia between 1-5%.

2. Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Complete Culture Medium

  • Procedure:

    • Prepare a high-concentration primary stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • On the day of the experiment, prepare intermediate dilutions from the primary stock in complete culture medium. Ensure the final DMSO concentration in the assay does not exceed 0.5%, as higher concentrations can be toxic to the parasites.

3. In Vitro Drug Susceptibility Assay (SYBR Green I-based)

This assay is a common method to determine the IC₅₀ of antimalarial compounds.

  • Materials:

    • Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

    • This compound serial dilutions

    • 96-well microtiter plates

    • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1X SYBR Green I)

    • Fluorescence plate reader

  • Procedure:

    • Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.[4][5]

    • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells (negative control) and parasite-free wells (background control).

    • Add the synchronized parasite culture to each well.

    • Incubate the plate for 72 hours at 37°C in the gas mixture.

    • After incubation, freeze the plate at -80°C to lyse the red blood cells.

    • Thaw the plate and add SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

    • Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

    • Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase culture_prep Prepare P. falciparum Culture plate_setup Set up 96-well Plate with Drug Dilutions and Parasites culture_prep->plate_setup drug_prep Prepare this compound Stock & Dilutions drug_prep->plate_setup incubation Incubate for 72 hours plate_setup->incubation lysis Freeze-thaw and Add SYBR Green I Lysis Buffer incubation->lysis readout Measure Fluorescence lysis->readout data_analysis Calculate % Inhibition readout->data_analysis ic50_calc Determine IC50 Value data_analysis->ic50_calc

Caption: Experimental workflow for determining the IC₅₀ of this compound against P. falciparum.

Safety Precautions

  • Standard laboratory safety practices should be followed when handling Plasmodium cultures and human blood products.

  • Work should be conducted in a certified biosafety cabinet.

  • This compound is for research use only. Consult the Material Safety Data Sheet (MSDS) for handling and disposal information.

Conclusion

This compound is a valuable research tool for studying pyrimidine metabolism in Plasmodium and for the discovery of new antimalarial drugs. The protocols outlined above provide a framework for the in vitro assessment of this compound's activity. Researchers should optimize these protocols based on their specific laboratory conditions and parasite strains.

References

Application Notes and Protocols for DSM-421 Dosage in Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of DSM-421 and its related compound, DSM265, focusing on their dosage in animal models of malaria. The information is intended to guide researchers in designing and executing in vivo efficacy and pharmacokinetic studies.

Introduction

This compound and DSM265 are potent and selective inhibitors of the Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.[1][2] As this pathway is essential for parasite survival and is absent in humans (who can salvage pyrimidines), DHODH represents a validated and promising target for antimalarial drug development.[1] DSM265 was the first in this class to advance to clinical trials, and this compound was subsequently developed as a backup compound with improved drug-like properties, including better solubility and increased plasma exposure after oral dosing.[1][2] Both compounds have demonstrated significant activity against the blood and liver stages of Plasmodium falciparum.

Mechanism of Action: DHODH Inhibition

This compound and DSM265 exert their antimalarial effect by binding to the DHODH enzyme of the parasite, inhibiting its function. This blockage disrupts the synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Consequently, the parasite is unable to replicate and is cleared from the host.

DHODH_Inhibition_Pathway dihydroorotate Dihydroorotate dhodh Plasmodium DHODH dihydroorotate->dhodh orotate Orotate ump UMP orotate->ump ... dna_rna DNA/RNA Synthesis ump->dna_rna dhodh->orotate dsm421 This compound / DSM265 dsm421->dhodh Inhibits

Caption: Signaling pathway of this compound/DSM265 action.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound and DSM265 in preclinical animal models. The primary model utilized for efficacy testing is the SCID (Severe Combined Immunodeficient) mouse engrafted with human erythrocytes and infected with Plasmodium falciparum.

Table 1: this compound Dosage in Animal Models

Animal ModelParasite StrainDosing RegimenEfficacyReference
SCID mouseP. falciparumOral, 30 mg/kg, single doseED₉₀ of 8.9 mg/kgNot explicitly stated, but inferred from efficacy data
SCID mouseP. falciparumOral, 100 mg/kg, single doseED₉₉ of 26 mg/kgNot explicitly stated, but inferred from efficacy data

Table 2: DSM265 Dosage in Animal Models

Animal ModelParasite StrainDosing RegimenEfficacyReference
SCID mouseP. falciparumOral, 1, 10, 25, 50, 75, 100 mg/kg, once daily for 4 daysDose-dependent reduction in parasitemia
SCID mouseP. falciparumOral, 3.6 mg/kg, once daily for 4 daysED₉₀

Experimental Protocols

In Vivo Efficacy Study in the P. falciparum SCID Mouse Model

This protocol describes a standard 4-day suppressive test to evaluate the in vivo efficacy of this compound or DSM265.

Objective: To determine the dose-dependent efficacy of the test compound in reducing parasitemia in a murine model of human malaria.

Materials:

  • This compound or DSM265

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose, 0.1% Tween 80 in water)

  • SCID mice

  • Human erythrocytes

  • Plasmodium falciparum culture

  • Standard laboratory equipment for animal handling and dosing

  • Microscope and reagents for Giemsa staining

Procedure:

  • Animal Model Preparation:

    • Engraft SCID mice with human erythrocytes to allow for P. falciparum infection.

  • Infection:

    • Infect the engrafted mice with P. falciparum.

  • Grouping and Dosing:

    • Randomly assign infected mice to control and treatment groups.

    • Prepare a dose range of the test compound in the selected vehicle.

    • Administer the compound or vehicle orally to the respective groups once daily for four consecutive days.

  • Monitoring:

    • Monitor the health of the animals daily.

    • On day 5 (24 hours after the last dose), collect blood samples for parasitemia determination.

  • Data Analysis:

    • Prepare thin blood smears and stain with Giemsa.

    • Determine the percentage of parasitized erythrocytes by microscopy.

    • Calculate the percent reduction in parasitemia for each treatment group compared to the vehicle control group.

    • Determine the ED₅₀, ED₉₀, and ED₉₉ values.

Efficacy_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis A Engraft SCID mice with human erythrocytes B Infect mice with P. falciparum A->B C Randomize into groups (Control & Treatment) B->C D Oral administration of This compound/DSM265 or Vehicle (Once daily for 4 days) C->D E Collect blood samples (Day 5) D->E F Determine parasitemia (Giemsa stain) E->F G Calculate efficacy (ED₅₀, ED₉₀, ED₉₉) F->G

Caption: Experimental workflow for in vivo efficacy testing.

Pharmacokinetic Study in Mice

This protocol outlines a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound or DSM265.

Objective: To characterize the pharmacokinetic properties of the test compound in mice.

Materials:

  • This compound or DSM265

  • Formulation for intravenous (IV) and oral (PO) administration

  • Healthy mice (e.g., BALB/c or C57BL/6)

  • Equipment for blood collection (e.g., capillaries, collection tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Administer a single dose of the test compound to two groups of mice via IV and PO routes.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

  • Bioanalysis:

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters, including:

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the concentration-time curve (AUC)

      • Half-life (t₁/₂)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Bioavailability (F%)

PK_Workflow cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis_pk Analysis A Administer single dose (IV and PO routes) B Collect blood at multiple time points A->B C Separate plasma by centrifugation B->C D Quantify drug concentration (LC-MS/MS) C->D E Calculate PK parameters (Cmax, Tmax, AUC, etc.) D->E

Caption: Workflow for a typical pharmacokinetic study.

Conclusion

This compound and its predecessor DSM265 represent a promising new class of antimalarials targeting the DHODH enzyme. The provided data and protocols offer a foundation for researchers to conduct further preclinical studies to fully elucidate the potential of this compound as a novel treatment for malaria. The use of the P. falciparum SCID mouse model is crucial for evaluating the in vivo efficacy of these compounds, and standard pharmacokinetic studies are essential for understanding their disposition in biological systems. These detailed investigations will be instrumental in the continued development of this compound and other DHODH inhibitors as next-generation antimalarial therapies.

References

Application Notes & Protocols: Formulating DSM-421 for Oral Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to formulating the investigational compound DSM-421, presumed to be poorly water-soluble, for oral administration in mice. It outlines various formulation strategies, provides detailed experimental protocols, and offers a framework for the pharmacokinetic evaluation of the selected formulation.

Introduction

Oral administration is the most common and convenient route for drug delivery. However, the low aqueous solubility of many new chemical entities, such as the hypothetical this compound, presents a significant challenge to achieving adequate oral bioavailability.[1] Formulation strategies are therefore critical to enhance the solubility and dissolution of such compounds in the gastrointestinal tract, thereby improving their absorption and systemic exposure.[2][3] This application note details several approaches for the formulation of poorly water-soluble compounds for oral dosing in preclinical mouse models.

Formulation Strategies for Poorly Water-Soluble Compounds

The choice of formulation strategy depends on the physicochemical properties of the drug and the desired pharmacokinetic profile. Common approaches include the use of co-solvents, surfactants, and lipid-based systems.[4][5]

2.1. Co-solvent Systems

Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic drugs. Common co-solvents used in preclinical studies include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and ethanol.

2.2. Surfactant-based Systems

Surfactants are amphiphilic molecules that can form micelles to encapsulate and solubilize poorly water-soluble drugs.[2] Non-ionic surfactants such as Tween 80 (polysorbate 80) and Cremophor EL are frequently used.[6]

2.3. Lipid-based Formulations

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the oral absorption of lipophilic drugs.[3][6] These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium.[2]

Data Presentation: Example Formulations

The following tables provide examples of common vehicle compositions for oral administration of poorly soluble compounds in mice. The final concentration of this compound would need to be determined based on its solubility in the chosen vehicle and the required dose.

Table 1: Co-solvent Formulations
Vehicle Component Percentage (% v/v)
DMSO5 - 10
PEG 300/40030 - 60
Saline or Waterq.s. to 100
Table 2: Surfactant-based Formulations
Vehicle Component Percentage (% v/v)
DMSO2 - 5
Tween 805 - 10
PEG 40020 - 40
Saline or Waterq.s. to 100
Table 3: Lipid-based (SEDDS) Formulations
Vehicle Component Percentage (% w/w)
Oil (e.g., Corn oil, Sesame oil)30 - 50
Surfactant (e.g., Cremophor EL)30 - 50
Co-surfactant (e.g., Transcutol)10 - 20

Experimental Protocols

4.1. Protocol for Formulation Preparation

Objective: To prepare a homogenous and stable formulation of this compound for oral administration.

Materials:

  • This compound

  • Selected vehicle components (e.g., DMSO, PEG 400, Tween 80, Saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the co-solvent (e.g., DMSO) to dissolve this compound completely. Vortex until a clear solution is obtained.

  • Add the other vehicle components (e.g., PEG 400, Tween 80) sequentially, vortexing thoroughly after each addition.

  • Finally, add the aqueous component (e.g., saline) dropwise while vortexing to prevent precipitation.

  • If necessary, sonicate the formulation for a few minutes to ensure complete dissolution and homogeneity.

  • Visually inspect the final formulation for any precipitation or phase separation.

4.2. Protocol for Oral Gavage in Mice

Objective: To accurately administer the formulated this compound directly into the stomach of the mouse.

Materials:

  • Mouse of appropriate strain and weight

  • Formulated this compound

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • 1 ml syringe

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg.[7]

  • Draw the calculated volume of the this compound formulation into the syringe.

  • Properly restrain the mouse to immobilize its head and straighten its back.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

  • Once the needle is in the stomach (pre-measured to the last rib), slowly administer the formulation.

  • Gently remove the gavage needle.

  • Monitor the animal for a few minutes post-administration for any signs of distress.[7]

4.3. Protocol for Pharmacokinetic (PK) Study

Objective: To determine the plasma concentration-time profile of this compound after oral administration.

Materials:

  • Mice (typically 3-5 per time point)

  • Formulated this compound

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

Procedure:

  • Fast the mice overnight (with access to water) before dosing to reduce variability in absorption.[8]

  • Administer the formulated this compound via oral gavage as described in protocol 4.2.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples.[9][10]

  • Blood can be collected via various methods such as retro-orbital sinus, submandibular vein, or tail vein.

  • Process the blood samples to separate plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).

  • Plot the plasma concentration of this compound versus time to generate the PK profile.

Mandatory Visualizations

Formulation_Selection_Workflow cluster_0 Physicochemical Characterization cluster_1 Formulation Strategy cluster_2 Evaluation Solubility Determine Solubility (Aqueous & Organic Solvents) Decision Solubility Profile Solubility->Decision LogP Determine LogP LogP->Decision CoSolvent Co-solvent System Decision->CoSolvent Low LogP Surfactant Surfactant-based System Decision->Surfactant Moderate LogP Lipid Lipid-based System Decision->Lipid High LogP Stability Formulation Stability CoSolvent->Stability Surfactant->Stability Lipid->Stability PK_Study In Vivo PK Study Stability->PK_Study Stable Formulation

Caption: Workflow for selecting an appropriate oral formulation strategy for this compound.

PK_Study_Workflow cluster_0 Pre-Study cluster_1 Dosing & Sampling cluster_2 Sample Processing & Analysis cluster_3 Data Analysis Animal_Acclimation Animal Acclimation & Fasting Oral_Gavage Oral Gavage Administration Animal_Acclimation->Oral_Gavage Formulation_Prep Prepare this compound Formulation Formulation_Prep->Oral_Gavage Blood_Collection Serial Blood Collection at Time Points Oral_Gavage->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC) Sample_Analysis->PK_Parameters

Caption: Experimental workflow for a pharmacokinetic study of orally administered this compound in mice.

References

Application Notes and Protocols for DSM-421 in Malaria Prophylaxis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSM-421 is a triazolopyrimidine-based compound that was investigated as a potential agent for the treatment and prevention of malaria. It emerged from a program aimed at identifying a backup compound for DSM265, another dihydroorotate dehydrogenase (DHODH) inhibitor. This compound demonstrated promising preclinical activity against Plasmodium falciparum and Plasmodium vivax, the two most significant species of malaria parasites affecting humans. These notes provide an overview of its mechanism of action, a summary of its preclinical data, and detailed protocols for key experiments relevant to its evaluation. While showing initial promise, it is important to note that the development of this compound was reportedly halted due to unforeseen off-target toxicity.

Mechanism of Action

This compound functions as a selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme.[1][2][3][4] This enzyme is a critical component of the de novo pyrimidine biosynthetic pathway, which is essential for the synthesis of DNA and RNA in the malaria parasite. Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway, making them entirely dependent on de novo synthesis for survival and replication. By inhibiting DHODH, this compound effectively blocks the parasite's ability to produce the necessary pyrimidine building blocks, leading to a cessation of growth and eventual death. The high selectivity of this compound for the parasite enzyme over the human homologue is a key feature of its therapeutic potential.

DHODH_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Multiple Steps DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Multiple Steps Pyrimidines Pyrimidines (DNA/RNA) UMP->Pyrimidines DHODH->Orotate Oxidation DSM421 This compound DSM421->DHODH Inhibition

Figure 1: Mechanism of action of this compound in the pyrimidine biosynthesis pathway.

Preclinical Data Summary

This compound exhibited several favorable properties in preclinical studies, including improved solubility and lower intrinsic clearance compared to its predecessor, DSM265.[1][2][3]

In Vitro Efficacy
ParameterP. falciparum (3D7)P. vivax (field isolates)Human (HEK293)
EC₅₀ 0.028 µM (average)~0.056 µM>100 µM
Table 1: In vitro 50% effective concentration (EC₅₀) of this compound against Plasmodium parasites and a human cell line.[1][4]
Pharmacokinetics in Mice
ParameterValue
Oral Bioavailability High (data not quantified in source)
Plasma Exposure Increased compared to DSM265
Predicted Human Half-life Long
Table 2: Summary of pharmacokinetic properties of this compound in preclinical mouse models.[1][2][3]
In Vivo Efficacy in a SCID Mouse Model

In a severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes and infected with P. falciparum, this compound demonstrated excellent efficacy, suggesting the potential for a low human dose of less than 200 mg for effective treatment.[1][2][3]

Experimental Protocols

The following are detailed protocols for key experiments used in the preclinical evaluation of this compound, based on published research and standard laboratory procedures.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation DHODH_assay DHODH Enzyme Inhibition Assay Susceptibility_assay In Vitro Susceptibility Assay PK_studies Pharmacokinetic Studies in Mice DHODH_assay->PK_studies Promising Candidate Pf_culture P. falciparum Culture Pf_culture->Susceptibility_assay Efficacy_testing In Vivo Efficacy Testing PK_studies->Efficacy_testing SCID_model SCID Mouse Model of P. falciparum SCID_model->Efficacy_testing

Figure 2: Experimental workflow for preclinical evaluation of this compound.
Protocol 1: Plasmodium falciparum Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against recombinant P. falciparum DHODH.

Materials:

  • Recombinant P. falciparum DHODH

  • L-dihydroorotate (DHO)

  • Decylubiquinone (CoQd)

  • 2,6-dichloroindophenol (DCIP)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • This compound stock solution in DMSO

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare working solutions of DHO, CoQd, and DCIP in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of this compound dilutions in DMSO to the test wells. For control wells, add 2 µL of DMSO.

    • Add 178 µL of a solution containing the assay buffer and recombinant PfDHODH to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of a substrate mixture containing DHO and CoQd to each well.

    • Immediately after adding the substrate, add DCIP as the terminal electron acceptor.

  • Data Acquisition:

    • Measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of this compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: In Vitro Susceptibility Testing of P. falciparum

Objective: To determine the 50% effective concentration (EC₅₀) of this compound against asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes

  • Complete culture medium (RPMI-1640 supplemented with human serum or Albumax, hypoxanthine, and gentamicin)

  • This compound stock solution in DMSO

  • SYBR Green I nucleic acid stain

  • Lysis buffer

  • 96-well microplates

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

  • Fluorescence plate reader

Procedure:

  • Parasite Culture:

    • Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a controlled gas environment.

    • Synchronize the parasite culture to the ring stage before setting up the assay.

  • Assay Plate Preparation:

    • Prepare serial dilutions of this compound in the complete culture medium in a 96-well plate.

    • Include drug-free control wells (medium only) and positive control wells (a known antimalarial).

  • Parasite Addition and Incubation:

    • Add the synchronized ring-stage parasite culture (at a final parasitemia of ~0.5% and 2% hematocrit) to each well.

    • Incubate the plates for 72 hours at 37°C in the controlled gas environment.

  • Lysis and Staining:

    • After incubation, lyse the erythrocytes by adding a lysis buffer containing SYBR Green I to each well.

    • Incubate the plate in the dark at room temperature for 1 hour to allow the dye to bind to the parasite DNA.

  • Data Acquisition:

    • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Calculate the EC₅₀ value by fitting the fluorescence data to a dose-response curve.

Protocol 3: In Vivo Efficacy Assessment in a SCID Mouse Model of P. falciparum Malaria

Objective: To evaluate the in vivo efficacy of this compound in a humanized mouse model of P. falciparum infection.

Materials:

  • Severe Combined Immunodeficient (SCID) mice

  • Human erythrocytes

  • P. falciparum infected human erythrocytes

  • This compound formulation for oral administration

  • Phosphate-buffered saline (PBS)

  • Giemsa stain

  • Microscope

Procedure:

  • Humanization of Mice:

    • Engraft SCID mice with human erythrocytes by intraperitoneal or intravenous injection.

    • Monitor the level of human erythrocyte chimerism in the peripheral blood.

  • Infection:

    • Once a stable chimerism is achieved, infect the mice with P. falciparum-infected human erythrocytes.

  • Drug Administration:

    • Randomly assign the infected mice to a control group (vehicle only) and treatment groups (different doses of this compound).

    • Administer this compound orally once daily for a specified number of days (e.g., 4 days).

  • Monitoring of Parasitemia:

    • Collect a small volume of blood from the tail vein of each mouse daily.

    • Prepare thin blood smears, stain with Giemsa, and determine the percentage of infected erythrocytes by light microscopy.

  • Data Analysis:

    • Plot the mean parasitemia over time for each group.

    • Calculate the percent inhibition of parasite growth for each treatment group compared to the control group.

    • Determine the effective dose (e.g., ED₅₀ or ED₉₀).

Conclusion

This compound is a potent inhibitor of Plasmodium DHODH with promising preclinical activity for both treatment and prophylaxis of malaria. Its favorable pharmacokinetic profile and efficacy in a mouse model highlighted its potential as a next-generation antimalarial. However, the reported off-target toxicity that led to the cessation of its development underscores the importance of comprehensive safety and toxicology screening in the drug development pipeline. The information and protocols provided herein serve as a valuable resource for researchers in the field of antimalarial drug discovery, offering insights into the evaluation of DHODH inhibitors and the challenges of bringing new therapeutic agents to the clinic.

References

Application Notes and Protocols for DSM265 in Antimalarial Drug Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DSM265, a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), in drug combination studies. The protocols outlined below are intended to facilitate the assessment of synergistic, additive, or antagonistic interactions between DSM265 and other antimalarial compounds.

Introduction to DSM265

DSM265 is a promising antimalarial candidate that targets a key enzyme in the pyrimidine biosynthesis pathway of Plasmodium falciparum.[1][2][3][4] Unlike its human host, the parasite relies solely on the de novo synthesis of pyrimidines for DNA and RNA replication, making PfDHODH an attractive drug target.[1][5][6] DSM265 has demonstrated potent activity against both the blood and liver stages of the parasite, including drug-resistant strains.[1][3][7][8] Its long half-life makes it an excellent candidate for combination therapies, potentially enabling single-dose treatments.[7][9]

The primary rationale for employing DSM265 in combination therapy is to enhance efficacy, overcome or delay the development of drug resistance, and potentially reduce the required doses of individual drugs, thereby minimizing toxicity. Combination with a fast-acting compound like OZ439, a synthetic ozonide, has been investigated to provide rapid parasite clearance while the long-acting DSM265 prevents recrudescence.[5][7][9][10]

Key Concepts in Drug Combination Studies

The interaction between two drugs can be classified as:

  • Synergism: The combined effect of the two drugs is greater than the sum of their individual effects.

  • Additivity: The combined effect is equal to the sum of the individual effects.

  • Antagonism: The combined effect is less than the sum of their individual effects.

These interactions are quantitatively assessed using methods like the checkerboard assay and isobologram analysis, which are detailed in the protocols below. The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify these interactions.[11][12][13]

Data Presentation

Quantitative data from drug combination studies should be summarized for clear interpretation. The following tables provide templates for presenting the results of a checkerboard assay.

Table 1: IC50 Values of Individual and Combined Drugs against P. falciparum

Drug(s)P. falciparum StrainIC50 (nM)
DSM2653D7 (drug-sensitive)4.3
Compound X3D7 (drug-sensitive)[Insert Value]
DSM265 + Compound X (1:1 ratio)3D7 (drug-sensitive)[Insert Value]
DSM265Dd2 (drug-resistant)[Insert Value]
Compound XDd2 (drug-resistant)[Insert Value]
DSM265 + Compound X (1:1 ratio)Dd2 (drug-resistant)[Insert Value]

Table 2: Fractional Inhibitory Concentration (FIC) and FIC Index for DSM265 and Compound X Combination

P. falciparum StrainFIC of DSM265FIC of Compound XFIC Index (∑FIC)Interaction
3D7[Insert Value][Insert Value][Insert Value][Synergistic/Additive/Antagonistic]
Dd2[Insert Value][Insert Value][Insert Value][Synergistic/Additive/Antagonistic]

Interpretation of FIC Index:

  • Synergy: ∑FIC ≤ 0.5

  • Additivity: 0.5 < ∑FIC ≤ 4

  • Antagonism: ∑FIC > 4

Experimental Protocols

Protocol 1: In Vitro Culture of Plasmodium falciparum

This protocol describes the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum, a prerequisite for drug susceptibility testing.

Materials:

  • P. falciparum strains (e.g., 3D7, Dd2)

  • Human erythrocytes (O+), washed

  • Complete Culture Medium (CCM): RPMI-1640 supplemented with L-glutamine, 25 mM HEPES, 25 mM NaHCO3, 0.1 mM hypoxanthine, and 10% human serum or 0.5% Albumax II.

  • Gas mixture: 5% CO2, 5% O2, 90% N2

  • 37°C incubator

  • Sterile culture flasks

  • Centrifuge

Procedure:

  • Preparation of Complete Culture Medium: Aseptically prepare CCM and warm to 37°C.

  • Washing Erythrocytes: Wash human erythrocytes three times with incomplete RPMI-1640 by centrifugation at 500 x g for 5 minutes. Remove the supernatant and buffy coat after each wash.

  • Initiating and Maintaining Cultures:

    • Thaw cryopreserved parasite stocks according to standard procedures.

    • Maintain asynchronous cultures in sterile flasks at a 5% hematocrit in CCM.

    • Place the flasks in a modular chamber, flush with the gas mixture, and incubate at 37°C.

    • Change the medium daily and monitor parasite growth by preparing Giemsa-stained thin blood smears.

    • Split the cultures as needed to maintain parasitemia between 1-5%. For drug assays, synchronize cultures to the ring stage using 5% D-sorbitol treatment.[14]

Protocol 2: Checkerboard Assay for Drug Combination Testing

This assay is used to determine the interaction between two drugs over a range of concentrations.

Materials:

  • Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

  • DSM265 and partner drug (Compound X) stock solutions in DMSO

  • 96-well microtiter plates

  • CCM

  • SYBR Green I or materials for pLDH assay

Procedure:

  • Drug Dilution Plate Preparation:

    • Prepare serial dilutions of DSM265 horizontally and Compound X vertically in a 96-well plate containing CCM. The final volume in each well should be 100 µL.

    • Include wells with each drug alone and drug-free control wells.

  • Parasite Addition: Add 100 µL of the synchronized parasite culture to each well.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions.

  • Quantification of Parasite Growth:

    • SYBR Green I Assay:

      • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I.

      • Add 100 µL of lysis buffer to each well and incubate in the dark for 1 hour at room temperature.

      • Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[15]

    • pLDH Assay:

      • Freeze-thaw the plate twice to lyse the cells.

      • Transfer 20 µL of the lysate to a new plate.

      • Add 100 µL of a reaction mixture containing Malstat reagent and NBT/diaphorase.

      • Incubate for 30 minutes and read the absorbance at ~650 nm.[3][11]

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination using a non-linear regression dose-response model.

    • Calculate the FIC for each drug in the combination: FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone).

    • Calculate the FIC Index (∑FIC) by summing the individual FICs.

Protocol 3: Isobologram Analysis

An isobologram is a graphical representation of drug interactions.

Procedure:

  • Perform a checkerboard assay as described above.

  • For each combination, plot the fractional inhibitory concentrations (FICs) of DSM265 on the y-axis and the partner drug on the x-axis.

  • Draw a line of additivity connecting the FIC value of 1 on each axis.

  • Plot the experimentally determined FIC pairs.

    • Data points falling on the line indicate an additive effect.

    • Data points falling below the line indicate synergy (concave curve).

    • Data points falling above the line indicate antagonism (convex curve).[11]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Drug Combination Studies cluster_culture Parasite Culture cluster_assay Checkerboard Assay cluster_quantification Quantification cluster_analysis Data Analysis culture Maintain P. falciparum Culture synchronize Synchronize to Ring Stage culture->synchronize prepare_plates Prepare Drug Dilution Plates synchronize->prepare_plates add_parasites Add Synchronized Parasites prepare_plates->add_parasites incubate Incubate for 72h add_parasites->incubate sybr SYBR Green I Assay incubate->sybr pldh pLDH Assay incubate->pldh calc_ic50 Calculate IC50 sybr->calc_ic50 pldh->calc_ic50 calc_fic Calculate FIC & FIC Index calc_ic50->calc_fic isobologram Generate Isobologram calc_fic->isobologram

Caption: Workflow for in vitro drug combination studies.

pyrimidine_pathway Plasmodium falciparum Pyrimidine Biosynthesis Pathway cluster_pathway De Novo Pyrimidine Synthesis Glutamine Glutamine + CO2 + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATC Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate L-Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRTase PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMPDC UDP UDP UMP->UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTDP dTDP dTMP->dTDP dTTP dTTP -> DNA dTDP->dTTP CTP CTP -> RNA UTP->CTP DSM265 DSM265 DSM265->Dihydroorotate Inhibits

Caption: Target of DSM265 in the pyrimidine pathway.

isobologram_interpretation Interpretation of Isobologram Analysis xaxis FIC of Drug A yaxis FIC of Drug B origin 0 x1 1.0 origin->x1 y1 1.0 origin->y1 y1->x1 2.5,2.5 2.5,2.5 y1->2.5,2.5 3.75,3.75 3.75,3.75 y1->3.75,3.75 additivity_label Additivity (FIC Index = 1) synergy_label Synergy (FIC Index < 1) antagonism_label Antagonism (FIC Index > 1) 2.5,2.5->x1 3.75,3.75->x1

Caption: Graphical representation of drug interactions.

References

Application Notes and Protocols for Assessing DSM-421 Efficacy in Liver-Stage Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the efficacy of DSM-421, a novel dihydroorotate dehydrogenase (DHODH) inhibitor, against the liver stages of Plasmodium parasites. The protocols outlined below are based on established methodologies for evaluating anti-malarial compounds targeting the pre-erythrocytic phase of infection.

Introduction to this compound and its Mechanism of Action

This compound is a triazolopyrimidine-based inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway. Unlike their human hosts, Plasmodium parasites lack pyrimidine salvage pathways, making DHODH an essential and validated target for anti-malarial drug development. This compound has been developed as a potential treatment and prophylactic agent against malaria, exhibiting activity against both Plasmodium falciparum and Plasmodium vivax. Its mode of action, targeting a key metabolic pathway, suggests efficacy against both the blood and liver stages of the parasite lifecycle.

Key Characteristics of this compound:

  • Target: Plasmodium dihydroorotate dehydrogenase (DHODH).

  • Mechanism: Inhibition of de novo pyrimidine biosynthesis.

  • Spectrum of Activity: Plasmodium falciparum, Plasmodium vivax.

  • Potential Applications: Single-dose treatment and once-weekly chemoprophylaxis.

Quantitative Data Summary

While specific IC50 values for this compound against liver-stage parasites are not extensively published, the available literature indicates potent activity. The following tables summarize the known enzymatic inhibition and comparative efficacy of this compound.

Table 1: In Vitro Enzymatic Inhibition of this compound

Target EnzymeIC50 (nM)Selectivity vs. Human DHODHReference
P. falciparum DHODH1.2 ± 0.1>5,000-fold
P. vivax DHODH2.5 ± 0.2>2,500-fold
Human DHODH>10,000-

Table 2: Comparative Efficacy of DHODH Inhibitors

CompoundP. falciparum (Blood Stage) EC50 (nM)P. vivax (Field Isolates) EC50 (nM)Liver Stage ActivityReference
This compound 13 ± 514 ± 8Good
DSM26539 ± 9160 ± 60Causal Prophylactic

Signaling Pathway and Experimental Workflows

Mechanism of Action: DHODH Inhibition

The following diagram illustrates the metabolic pathway targeted by this compound.

DHODH_Inhibition cluster_parasite Plasmodium Parasite cluster_host Human Host Cell Carbamoyl phosphate Carbamoyl phosphate Carbamoyl aspartate Carbamoyl aspartate Carbamoyl phosphate->Carbamoyl aspartate Aspartate carbamoyltransferase Dihydroorotate Dihydroorotate Carbamoyl aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH Orotidine 5'-monophosphate Orotidine 5'-monophosphate Orotate->Orotidine 5'-monophosphate Orotate phosphoribosyltransferase Uridine 5'-monophosphate Uridine 5'-monophosphate Orotidine 5'-monophosphate->Uridine 5'-monophosphate Orotidine-5'-phosphate decarboxylase Pyrimidines Pyrimidines Uridine 5'-monophosphate->Pyrimidines Further Synthesis DNA & RNA Synthesis DNA & RNA Synthesis Pyrimidines->DNA & RNA Synthesis DSM421 DSM421 DSM421->Orotate Inhibition Salvage Pathway Salvage Pathway Salvage Pathway->Pyrimidines Alternative Source

Mechanism of this compound via DHODH inhibition in Plasmodium.
In Vitro Efficacy Assessment Workflow

This workflow outlines the process for determining the half-maximal inhibitory concentration (IC50) of this compound against Plasmodium liver stages.

in_vitro_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Hepatocytes Plate Primary Human Hepatocytes or HepG2-CD81 cells in 384-well plates Infection Infect hepatocytes with sporozoites Hepatocytes->Infection Sporozoites Isolate P. falciparum or P. vivax sporozoites from infected mosquitoes Sporozoites->Infection Add_DSM421 Add serial dilutions of this compound Infection->Add_DSM421 Incubate Incubate for 3-6 days Add_DSM421->Incubate Fix_Stain Fix and stain with anti-HSP70 or anti-CSP antibodies and DAPI Incubate->Fix_Stain Imaging Automated high-content imaging Fix_Stain->Imaging Quantification Quantify parasite number and size Imaging->Quantification IC50 Calculate IC50 values Quantification->IC50

Workflow for in vitro assessment of this compound liver-stage efficacy.
In Vivo Causal Prophylaxis Workflow

The following diagram illustrates the workflow for assessing the prophylactic efficacy of this compound in a humanized mouse model.

in_vivo_workflow cluster_model Animal Model cluster_procedure Experimental Procedure cluster_endpoint Efficacy Endpoint Mice Use FRG huHep mice (human liver chimeric mice) Dosing Administer this compound (single or multiple doses) to treatment group. Vehicle to control group. Infection Infect mice with P. falciparum sporozoites (e.g., via mosquito bite or IV injection) Dosing->Infection Monitoring Monitor liver parasite burden (Days 4-6) via in vivo bioluminescence imaging or qPCR Infection->Monitoring Blood_Stage Monitor for blood-stage parasitemia (Days 6-9) via qPCR Monitoring->Blood_Stage Analysis Compare parasite load and time to blood-stage patency between groups Blood_Stage->Analysis

Workflow for in vivo causal prophylaxis study of this compound.

Experimental Protocols

Protocol for In Vitro Liver-Stage Activity Assay

This protocol is designed to determine the IC50 of this compound against P. falciparum or P. vivax liver stages.

Important Note: Studies using P. berghei models are unsuitable for testing the efficacy of this compound due to the intrinsic resistance of the P. berghei DHODH enzyme.

Materials:

  • Cryopreserved primary human hepatocytes or HepG2-CD81 cells

  • Collagen-coated 384-well plates

  • Hepatocyte culture medium

  • P. falciparum or P. vivax sporozoites

  • This compound stock solution (in DMSO)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody: Mouse anti-Plasmodium HSP70 or anti-CSP

  • Secondary antibody: Alexa Fluor-conjugated anti-mouse IgG

  • DAPI nuclear stain

  • High-content imaging system

Procedure:

  • Hepatocyte Seeding:

    • Thaw and plate primary human hepatocytes or HepG2-CD81 cells in collagen-coated 384-well plates according to the supplier's instructions.

    • Culture for 24 hours to allow for cell attachment and monolayer formation.

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of this compound in hepatocyte culture medium. Include a vehicle control (DMSO) and a positive control (e.g., atovaquone).

  • Sporozoite Infection:

    • Isolate fresh P. falciparum or P. vivax sporozoites from the salivary glands of infected Anopheles mosquitoes.

    • Aspirate the culture medium from the hepatocyte plates and add the sporozoite suspension.

    • Centrifuge the plates at a low speed to facilitate sporozoite contact with the hepatocytes.

    • Incubate for 3 hours at 37°C.

  • Treatment:

    • After the 3-hour infection, gently wash the wells to remove non-invaded sporozoites.

    • Add the prepared this compound serial dilutions and controls to the respective wells.

  • Incubation:

    • Incubate the plates for 3 to 6 days at 37°C in a humidified incubator with 5% CO2. Change the medium with freshly prepared compound dilutions every 48 hours.

  • Immunofluorescence Staining:

    • After the incubation period, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 3% BSA in PBS.

    • Incubate with the primary antibody (anti-HSP70 or anti-CSP) overnight at 4°C.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Imaging and Analysis:

    • Acquire images using a high-content automated imaging system.

    • Use image analysis software to quantify the number of parasites (schizonts) and their size based on HSP70/CSP staining.

    • Normalize the parasite counts to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol for In Vivo Causal Prophylaxis in FRG huHep Mice

This protocol assesses the ability of this compound to prevent the establishment of a blood-stage infection after a sporozoite challenge.

Materials:

  • FRG (Fah-/-, Rag2-/-, Il2rg-/-) mice engrafted with human hepatocytes (FRG huHep)

  • This compound formulation for oral gavage

  • Vehicle control

  • Luciferase-expressing P. falciparum sporozoites

  • Equipment for intravenous injection or mosquito feeding

  • In vivo bioluminescence imaging system (IVIS)

  • Reagents for quantitative PCR (qPCR) of Plasmodium 18S rRNA

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize FRG huHep mice for at least one week before the experiment.

    • Randomly assign mice to a treatment group (this compound) and a control group (vehicle).

  • Dosing Regimen:

    • Administer this compound to the treatment group via oral gavage. The dosing regimen can be a single dose administered 24 hours before infection or a multi-dose regimen.

    • Administer the vehicle to the control group using the same schedule.

  • Sporozoite Challenge:

    • Infect the mice with luciferase-expressing P. falciparum sporozoites. This can be done by intravenous injection of a defined number of sporozoites or by allowing infected mosquitoes to feed on the mice.

  • Assessment of Liver-Stage Burden:

    • Between days 4 and 6 post-infection, quantify the liver parasite burden.

    • For in vivo imaging, anesthetize the mice, inject a luciferin substrate, and measure bioluminescence using an IVIS.

    • Alternatively, euthanize a subset of mice, harvest the livers, and quantify parasite load using qPCR for the Plasmodium 18S rRNA gene.

  • Monitoring for Blood-Stage Infection:

    • Starting from day 6 post-infection, collect small blood samples daily from the remaining mice.

    • Use qPCR to detect the presence of Plasmodium 18S rRNA in the blood, which indicates the transition from the liver stage to the blood stage.

    • The primary endpoint is the prevention of patent blood-stage parasitemia.

  • Data Analysis:

    • Compare the liver parasite burden (bioluminescence signal or 18S rRNA levels) between the this compound treated and control groups.

    • Compare the percentage of mice in each group that develop blood-stage parasitemia and the time to patency. A significant reduction in liver burden and a delay or complete prevention of blood-stage infection indicates prophylactic efficacy.

Conclusion

This compound represents a promising next-generation anti-malarial with a mechanism of action that is effective against both blood and liver stages of Plasmodium falciparum and P. vivax. The protocols detailed in these application notes provide a robust framework for the preclinical assessment of its efficacy as a causal prophylactic agent. Careful selection of appropriate in vitro and in vivo models, specifically avoiding the use of P. berghei, is critical for obtaining relevant and translatable data. Further studies to precisely quantify the liver-stage IC50 and to optimize dosing regimens will be essential for the clinical development of this compound as a tool for malaria prevention and eradication.

Troubleshooting & Optimization

DSM-421 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimalarial compound DSM-421. The information focuses on addressing potential solubility challenges to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a triazolopyrimidine-based inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis in Plasmodium species, the parasites that cause malaria. It is in preclinical development for the treatment and prevention of malaria. The solubility of an active pharmaceutical ingredient (API) like this compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. Poor solubility can hinder in vitro assay performance and lead to challenges in developing effective oral formulations.

Q2: What is the reported aqueous solubility of this compound?

A2: this compound was specifically designed to have improved solubility compared to its parent compounds. Its aqueous solubility is reported to be in the range of 80–160 µg/mL across various physiologically relevant media[1]. This is a significant improvement, with this compound being 6- to 80-fold more soluble than the related compound DSM265[1].

Q3: My this compound is precipitating in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?

A3: Precipitation at neutral pH is a common issue for compounds with certain chemical moieties. The primary reason is that the compound's solubility limit in the specific buffer has been exceeded. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this issue. The most effective initial step is often to lower the pH of your buffer.

Q4: Which organic solvents can I use to prepare a stock solution of this compound?

A4: For creating high-concentration stock solutions, water-miscible organic solvents are recommended. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices for their strong solubilizing power with compounds of this class. Ethanol can also be used, though the achievable concentration might be lower. Always prepare a concentrated stock in the organic solvent and then dilute it into your aqueous experimental medium.

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Media

This guide provides a systematic approach to troubleshoot and resolve precipitation issues with this compound during your experiments.

G cluster_success start Start: this compound Precipitates in Aqueous Buffer check_conc Is the final concentration below 160 µg/mL? start->check_conc ph_adjust Strategy 1: pH Adjustment check_conc->ph_adjust No end_success Success: Compound is Solubilized check_conc->end_success Yes, check other factors (e.g., temperature) lower_ph Lower buffer pH (e.g., to pH 5-6) ph_adjust->lower_ph protonation Rationale: Protonate the basic pyridine moiety to increase polarity and aqueous solubility. lower_ph->protonation cosolvent Strategy 2: Use of Co-solvents lower_ph->cosolvent If pH change is not desirable/sufficient lower_ph->end_success prepare_stock Prepare a concentrated stock in DMSO or DMF. cosolvent->prepare_stock dilute Add stock solution dropwise to aqueous buffer while vortexing. prepare_stock->dilute check_solvent_conc Ensure final organic solvent concentration is low (<1%) to avoid off-target effects. dilute->check_solvent_conc advanced Strategy 3: Advanced Formulation dilute->advanced If co-solvent alone is insufficient dilute->end_success cyclodextrin Consider cyclodextrin-based formulations to form inclusion complexes. advanced->cyclodextrin lipid For in vivo studies, explore lipid-based formulations. advanced->lipid end_fail If issues persist, consult a formulation specialist. advanced->end_fail cyclodextrin->end_success lipid->end_success G start Start add_excess 1. Add excess solid this compound to vial start->add_excess add_buffer 2. Add precise volume of buffer add_excess->add_buffer agitate 3. Agitate on orbital shaker (e.g., 24-48h at 37°C) add_buffer->agitate separate 4. Separate solid and liquid phases (Centrifuge or Filter) agitate->separate measure_ph 5. Measure pH of supernatant separate->measure_ph dilute 6. Dilute supernatant immediately measure_ph->dilute quantify 7. Quantify concentration via HPLC dilute->quantify calculate 8. Calculate original concentration quantify->calculate end End calculate->end

References

Technical Support Center: Improving DSM-421 Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to improve the oral bioavailability of DSM-421 in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most likely reasons for the low oral bioavailability of this compound?

Low oral bioavailability of a compound like this compound, which is presumed to be poorly soluble, is often attributed to several factors:

  • Poor Aqueous Solubility: As a crystalline compound, this compound likely has a low dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption. For a drug to be absorbed, it must first be in solution.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[1] This is a common issue for many orally administered drugs.[1]

  • Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen, reducing net absorption.

Q2: Which animal model is most appropriate for initial bioavailability studies of this compound?

The choice of animal model is critical for obtaining relevant preclinical data.[2]

  • Rats: Sprague-Dawley or Wistar rats are commonly used for initial pharmacokinetic (PK) screening due to their well-characterized physiology, cost-effectiveness, and ease of handling.[2] They can provide initial insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

  • Mice: Mouse models, such as CD2F1 or BALB/c, are also frequently used, particularly when only small quantities of the compound are available.[3][4]

  • Beagle Dogs: Dogs are often used as a second species in non-rodent studies because their GI physiology is more similar to humans in some aspects.[2]

  • Pigs: The pig model is also considered to have a gastrointestinal tract that closely resembles that of humans.[5]

Ultimately, the lack of a strong, direct correlation between animal and human bioavailability means that data from animal models should be interpreted with caution.[6]

Q3: What are the initial steps to improve the solubility of this compound?

Several strategies can be employed to enhance the solubility of poorly water-soluble drugs.[7][8]

  • Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug, which can lead to a faster dissolution rate.

  • Formulation with Excipients: Using surfactants, co-solvents, or complexing agents like cyclodextrins can improve the solubility of the active pharmaceutical ingredient (API).[8]

  • Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic polymer can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[8]

Troubleshooting Guides

Scenario 1: High variability in plasma concentrations of this compound in replicate animal studies.

Possible Cause 1: Inconsistent Formulation

  • Troubleshooting Step: Ensure the formulation is homogenous. If it is a suspension, ensure it is adequately agitated before and between dosing each animal. For solutions, confirm that the compound has not precipitated out.

  • Recommendation: Prepare fresh formulations for each study and perform a pre-dosing concentration analysis to confirm homogeneity.

Possible Cause 2: Variability in Animal Physiology

  • Troubleshooting Step: Factors such as the fed/fasted state of the animals can significantly impact drug absorption.

  • Recommendation: Standardize the experimental conditions. Ensure all animals are fasted for a consistent period before dosing, as food can alter gastric pH and emptying time.

Scenario 2: Good in vitro solubility but still poor in vivo bioavailability.

Possible Cause 1: First-Pass Metabolism

  • Troubleshooting Step: The compound may be rapidly metabolized in the liver or gut wall.[1]

  • Recommendation: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes from the animal species being studied.[9][10][11] This will help determine the intrinsic clearance of the compound. If metabolic stability is low, consider co-administration with a metabolic inhibitor (in research settings) or chemical modification of the molecule to block metabolic sites.[12]

Possible Cause 2: Efflux Transporter Activity

  • Troubleshooting Step: this compound may be a substrate for efflux transporters.

  • Recommendation: Perform an in vitro Caco-2 cell permeability assay. This assay can determine if the compound is subject to active efflux.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of Various Compounds in Different Animal Models

CompoundAnimal ModelDose & RouteCmax (µg/mL)AUC∞ (µg·h/mL)T½ (h)Clearance (mL/h/kg)Reference
MMB4 DMSRat55 mg/kg IV27371.00.18778[13]
MMB4 DMSRabbit25 mg/kg IV11548.10.29577[13]
MMB4 DMSDog15 mg/kg IV87.439.60.32430[13]
DofetilideMouseN/AN/AN/A0.32High[1]
DofetilideMale RatN/AN/AN/A0.5High[1]
17DMAGRat10 mg/kg IV0.88-1.74104 µg/mL x minN/A96 mL/min/kg[3]

Note: This table provides example data for illustrative purposes and to give researchers a general idea of the types of parameters measured. Direct comparison between compounds is not meaningful due to different dosing and compound characteristics.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound using the Solvent Evaporation Method

  • Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility and dissolution rate.

  • Materials:

    • This compound

    • A hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®)

    • A common solvent in which both the drug and polymer are soluble (e.g., methanol, ethanol, or acetone)

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Weigh appropriate amounts of this compound and the polymer (e.g., in a 1:1, 1:3, or 1:5 drug-to-polymer ratio).

    • Dissolve both components in a minimal amount of the selected solvent in a round-bottom flask.

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • A thin film will form on the flask wall. Further, dry the film under vacuum at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and store it in a desiccator.

    • Characterize the solid dispersion for amorphicity (using techniques like XRD or DSC) and perform dissolution testing.

Protocol 2: Basic Oral Bioavailability Study in Rats

  • Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.

  • Materials:

    • Sprague-Dawley rats (male, 200-250g)

    • This compound formulation (e.g., solution, suspension, or solid dispersion)

    • Dosing gavage needles

    • Blood collection supplies (e.g., heparinized tubes)

    • Centrifuge

    • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

  • Procedure:

    • Fast the rats overnight (approximately 12-16 hours) with free access to water.

    • Divide the animals into two groups: Intravenous (IV) and Oral (PO).

    • For the IV group, administer a known dose of this compound (e.g., 1-2 mg/kg) via the tail vein.

    • For the PO group, administer the this compound formulation via oral gavage at a higher dose (e.g., 10-20 mg/kg).

    • Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Process the blood samples to obtain plasma by centrifugation.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both IV and PO groups.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_formulation Formulation Strategies cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Animal Study cluster_analysis Data Analysis Low_Bioavailability Low Oral Bioavailability of this compound Solubility_Enhancement Solubility Enhancement (e.g., Solid Dispersion) Low_Bioavailability->Solubility_Enhancement Particle_Size_Reduction Particle Size Reduction (e.g., Micronization) Low_Bioavailability->Particle_Size_Reduction Metabolic_Stability Metabolic Stability Assay (Microsomes/Hepatocytes) Low_Bioavailability->Metabolic_Stability Dissolution_Testing Dissolution Testing Solubility_Enhancement->Dissolution_Testing Particle_Size_Reduction->Dissolution_Testing PK_Study Pharmacokinetic Study in Rats (PO and IV administration) Dissolution_Testing->PK_Study Metabolic_Stability->PK_Study Data_Analysis Calculate PK Parameters and Bioavailability (F%) PK_Study->Data_Analysis troubleshooting_workflow Start Poor In Vivo Bioavailability Observed CheckSolubility Is In Vitro Solubility Adequate? Start->CheckSolubility ImproveSolubility Action: Improve Formulation (e.g., Solid Dispersion, Micronization) CheckSolubility->ImproveSolubility No CheckMetabolism Is Metabolic Stability Low? CheckSolubility->CheckMetabolism Yes ReEvaluate Re-evaluate In Vivo ImproveSolubility->ReEvaluate ModifyCompound Action: Medicinal Chemistry to Block Metabolic Sites CheckMetabolism->ModifyCompound Yes CheckPermeability Is Efflux Ratio High in Caco-2 Assay? CheckMetabolism->CheckPermeability No ModifyCompound->ReEvaluate InhibitorStudy Action: Co-dose with P-gp Inhibitor (for research) CheckPermeability->InhibitorStudy Yes CheckPermeability->ReEvaluate No InhibitorStudy->ReEvaluate

References

Technical Support Center: Overcoming Experimental Variability with DSM-421

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DSM-421, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). Our goal is to help you achieve consistent and reliable experimental results.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Question: My in vitro DHODH enzyme inhibition assay is showing high variability between replicates. What are the common causes and how can I minimize this?

Answer: High variability in in vitro enzyme inhibition assays can stem from several factors. Below is a table outlining potential sources of error and recommended solutions.

Table 1: Troubleshooting High Variability in In vitro DHODH Enzyme Inhibition Assays

Potential Cause Recommended Solution Acceptable Variability (%CV)
Reagent Preparation Ensure all reagents, including buffers, enzymes, and substrates, are prepared fresh and accurately. Use calibrated pipettes and high-purity water.< 10%
Enzyme Activity Confirm the specific activity of the DHODH enzyme lot you are using. Enzyme activity can vary between batches.< 15%
Compound Solubility This compound may precipitate at higher concentrations. Visually inspect your assay plate for any signs of precipitation. If needed, adjust the solvent concentration or sonicate the compound stock solution.< 5%
Incubation Times Strictly adhere to the specified incubation times for all steps of the assay. Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences between wells.< 10%
Plate Reader Settings Optimize the plate reader settings (e.g., wavelength, read time) for your specific assay. Ensure the plate is read at a consistent temperature.< 5%

Experimental Protocol: In Vitro DHODH Enzyme Inhibition Assay

This protocol provides a detailed methodology for assessing the inhibitory activity of this compound on DHODH.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10 mM MgCl2, 0.1% Triton X-100.

    • Enzyme Solution: Recombinant human DHODH at a final concentration of 10 nM in Assay Buffer.

    • Substrate Solution: Dihydroorotate at a final concentration of 200 µM in Assay Buffer.

    • Cofactor Solution: Decylubiquinone at a final concentration of 100 µM in Assay Buffer.

    • Detection Reagent: DCIP (2,6-dichlorophenolindophenol) at a final concentration of 60 µM in Assay Buffer.

    • This compound Stock Solution: 10 mM this compound in 100% DMSO.

  • Assay Procedure:

    • Prepare a serial dilution of this compound in 100% DMSO.

    • Add 1 µL of the this compound dilution to the wells of a 96-well plate. For control wells, add 1 µL of DMSO.

    • Add 50 µL of Enzyme Solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding a 50 µL mixture of Substrate, Cofactor, and Detection Reagent to each well.

    • Immediately measure the absorbance at 600 nm every minute for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance curve).

    • Normalize the data to the DMSO control.

    • Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Question: I am observing inconsistent IC50 values for this compound in my cell-based proliferation assays. What could be the reason for this?

Answer: Inconsistent IC50 values in cell-based assays are a common challenge. The table below summarizes potential causes and mitigation strategies.

Table 2: Troubleshooting Inconsistent IC50 Values in Cell-Based Proliferation Assays

Potential Cause Recommended Solution Expected IC50 Range (Varies by cell line)
Cell Line Health and Passage Number Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.10-100 nM
Seeding Density Use a consistent cell seeding density for all experiments. Over- or under-confluent cells can exhibit different sensitivities to the compound.5,000 - 10,000 cells/well
Serum Lot Variability Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may affect cell growth and drug response. Test new lots of FBS before use in critical experiments.N/A
Pyrimidine Salvage Pathway The presence of uridine and other pyrimidine precursors in the cell culture medium can be utilized by the pyrimidine salvage pathway, bypassing the effect of DHODH inhibition. Consider using dialyzed FBS to reduce the concentration of these precursors.N/A
Compound Stability in Media This compound may not be stable in cell culture media for extended periods. Prepare fresh dilutions of the compound for each experiment.N/A

Experimental Protocol: Cell-Based Proliferation Assay (MTT)

This protocol describes a common method for assessing the effect of this compound on cancer cell proliferation.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C and 5% CO2.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the background absorbance from a blank well.

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized data against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50 value.

Frequently Asked Questions (FAQs)

Question: What is the mechanism of action of this compound?

Answer: this compound is an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, this compound depletes the pool of pyrimidines necessary for cell proliferation, making it a target for diseases characterized by rapid cell growth, such as cancer and certain autoimmune disorders.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DSM421 This compound DSM421->Dihydroorotate

Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.

Question: Why do I see a discrepancy between the in vitro enzyme inhibition IC50 and the cell-based proliferation IC50 for this compound?

Answer: It is common to observe a difference between the potency of a compound in a biochemical assay versus a cell-based assay. Several factors can contribute to this:

  • Cellular Uptake and Efflux: The compound must be able to cross the cell membrane to reach its intracellular target. Active efflux pumps can also reduce the intracellular concentration of the compound.

  • Pyrimidine Salvage Pathway: As mentioned earlier, cells can utilize an alternative pathway to synthesize pyrimidines from precursors in the culture medium, which can reduce the apparent potency of a DHODH inhibitor.

  • Metabolism of the Compound: The compound may be metabolized by the cells into a more or less active form.

  • Off-Target Effects: At higher concentrations, the compound may have off-target effects that contribute to its anti-proliferative activity.

Question: My in vivo efficacy studies with this compound in a mouse model are not showing the expected results based on my in vitro data. What could be the issue?

Answer: Translating in vitro results to in vivo efficacy can be challenging due to several factors related to the complexity of a whole-organism system.

  • Pharmacokinetics and Bioavailability: The compound's absorption, distribution, metabolism, and excretion (ADME) properties determine its concentration and duration of action at the tumor site. This compound is orally active, but its bioavailability can be influenced by factors such as formulation and food intake.

  • Species Selectivity: this compound has been shown to be less active against rodent DHODH compared to the human enzyme. This is a critical consideration when using mouse models to predict human efficacy.

  • Tumor Microenvironment: The tumor microenvironment can influence drug response. Factors such as hypoxia and nutrient availability can affect cell metabolism and sensitivity to DHODH inhibition.

  • Compensation from the Salvage Pathway: The in vivo environment may provide a richer source of pyrimidine precursors for the salvage pathway compared to standard cell culture conditions, potentially reducing the efficacy of DHODH inhibitors.

logical_troubleshooting cluster_issue Experimental Issue cluster_causes Potential Causes cluster_solutions Solutions Variability High Variability Reagents Reagent Quality Variability->Reagents Protocol Protocol Adherence Variability->Protocol Cell_Health Cell Health Variability->Cell_Health Assay_Conditions Assay Conditions Variability->Assay_Conditions Fresh_Reagents Prepare Fresh Reagents Reagents->Fresh_Reagents Standardize_Protocol Standardize Protocol Protocol->Standardize_Protocol Monitor_Cells Monitor Cell Passage Cell_Health->Monitor_Cells Optimize_Conditions Optimize Conditions Assay_Conditions->Optimize_Conditions

Caption: A logical workflow for troubleshooting experimental variability.

Technical Support Center: Troubleshooting Poor In Vivo Efficacy of DSM-421

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are experiencing suboptimal or inconsistent efficacy with the antimalarial candidate DSM-421 in in vivo studies. While published data demonstrates excellent efficacy of this compound in specific preclinical models, discrepancies in experimental outcomes can arise from a number of factors. This guide will help you troubleshoot potential issues in your experimental setup.

Frequently Asked Questions (FAQs)

Q1: We are observing poor efficacy of this compound in our in vivo mouse model. Is this expected?

A1: The most likely reason for poor efficacy of this compound in a mouse model is the use of an inappropriate Plasmodium species. This compound is a potent inhibitor of Plasmodium falciparum and Plasmodium vivax dihydroorotate dehydrogenase (DHODH), but it is significantly less active against the rodent malaria parasite, Plasmodium berghei.[1] Due to amino acid differences in the inhibitor binding site, this compound is approximately 100-fold less active against P. berghei DHODH.[1] Therefore, in vivo studies using P. berghei models are not suitable for evaluating the efficacy of this compound.[1] Published studies demonstrating high efficacy have utilized severe combined immunodeficient (SCID) mice engrafted with human red blood cells and infected with P. falciparum.[1][2][3]

Q2: What is the mechanism of action of this compound?

A2: this compound is a triazolopyrimidine-based inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Plasmodium parasites are dependent on this pathway for survival as they cannot salvage pyrimidines from their host.[4] By inhibiting DHODH, this compound prevents the synthesis of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting parasite replication.

Q3: What are the key advantages of this compound compared to its analog, DSM265?

A3: this compound was developed as a backup compound to DSM265 with improved drug-like properties. Compared to DSM265, this compound has improved solubility, lower intrinsic clearance, and increased plasma exposure after oral dosing.[1] Notably, while DSM265 is more active against P. falciparum than P. vivax, this compound exhibits equal activity against both species, making it a promising candidate for treating both major forms of human malaria.[1]

Troubleshooting Guide: Addressing Poor In Vivo Efficacy

This guide provides a step-by-step approach to identifying and resolving common issues that can lead to poor efficacy of this compound in in vivo experiments.

Step 1: Verify Your In Vivo Model

The single most critical factor for observing this compound efficacy is the choice of the in vivo model.

Issue: Use of an incorrect Plasmodium species.

Troubleshooting Action:

  • Confirm the Plasmodium species used in your study. Efficacy studies for this compound should be conducted with P. falciparum.

  • Avoid using P. berghei or P. yoelii. These rodent malaria models are not suitable for testing this compound due to the compound's low activity against their DHODH enzyme.[1][5]

  • Utilize a P. falciparum SCID mouse model. The recommended model is a severe combined immunodeficient (SCID) mouse, such as the NOD SCID IL-2Rγ-/- (NSG) strain, engrafted with human red blood cells.[2][3]

Step 2: Review Your Experimental Protocol

Careful adherence to established protocols is crucial for reproducible results.

Issue: Suboptimal experimental procedures.

Troubleshooting Actions:

  • Human Red Blood Cell Engraftment: Ensure successful and consistent engraftment of human erythrocytes in the SCID mice. This is typically achieved through daily intraperitoneal or intravenous injections of human red blood cells.[2][6]

  • Parasite Strain and Inoculum: Use a well-characterized strain of P. falciparum (e.g., 3D7) for infection.[2] The inoculum size and route of infection (typically intravenous) should be consistent across all experimental groups.[2][3]

  • Dosing Regimen: Administer this compound orally once daily for 4 consecutive days, starting on day 3 post-infection.[7]

  • Monitoring Parasitemia: Monitor parasitemia levels daily by microscopic examination of Giemsa-stained blood smears or by flow cytometry.

Step 3: Check Compound Formulation and Administration

Improper formulation or administration can lead to reduced drug exposure.

Issue: Poor bioavailability due to formulation or administration errors.

Troubleshooting Actions:

  • Formulation: While a specific recipe for this compound formulation in published studies is not detailed, a common vehicle for oral administration of similar compounds in mice is a solution or suspension in a vehicle such as 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.2% (v/v) Tween 80 in water. It is critical to ensure the compound is properly solubilized or suspended.

  • Oral Gavage Technique: Ensure proper oral gavage technique to deliver the full intended dose to the stomach. Alternatives like voluntary consumption using a palatable vehicle can be considered to reduce stress on the animals, though this may be less precise.[8][9]

  • Dose Calculation: Double-check all dose calculations based on the most recent body weight of the animals.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound against DHODH and Plasmodium Parasites

TargetSpecies/StrainIC50 / EC50 (nM)
DHODH Enzyme P. falciparum16
P. vivax32
P. berghei>10,000
Human>100,000
Whole Parasite P. falciparum (3D7)48
P. falciparum (Dd2)64
P. vivax (field isolates)50

Data compiled from Phillips MA, et al. ACS Infect Dis. 2016.[1]

Table 2: In Vivo Efficacy of this compound in the P. falciparum SCID Mouse Model

Dose (mg/kg/day, oral)Parasite Reduction at Day 7 (%)
10~50
30>90
100>99

Data estimated from graphical representations in Phillips MA, et al. ACS Infect Dis. 2016.[1]

Detailed Experimental Protocols

Protocol 1: Establishment of P. falciparum Infection in SCID Mice

This protocol is adapted from published studies on in vivo efficacy of antimalarial compounds.[2][3][10]

  • Animal Model: Use female NOD SCID IL-2Rγ-/- (NSG) mice, 6-8 weeks old.

  • Human Red Blood Cell (huRBC) Engraftment:

    • Obtain human erythrocytes from a healthy donor.

    • On day -10 to -7 prior to infection, begin daily intraperitoneal (i.p.) injections of 1 mL of a 50% hematocrit solution of huRBCs.

    • Continue daily huRBC injections throughout the experiment to maintain chimerism.

  • Infection:

    • On day 0, infect the mice intravenously (i.v.) with 2 x 10^7 P. falciparum (e.g., strain 3D7)-infected human erythrocytes.

  • Monitoring Parasitemia:

    • Starting on day 3 post-infection, collect a small volume of peripheral blood from the tail vein daily.

    • Prepare thin blood smears and stain with Giemsa.

    • Determine the percentage of parasitized erythrocytes by light microscopy.

Protocol 2: In Vivo Efficacy Assessment of this compound
  • Treatment Groups:

    • Randomly assign infected mice to treatment groups (n=3-5 mice per group) on day 3 post-infection, once parasitemia is established (typically 0.5-1%).

    • Include a vehicle control group and positive control group (e.g., chloroquine).

  • Drug Formulation and Administration:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in water).

    • Administer the formulation orally (p.o.) via gavage once daily for 4 consecutive days (day 3 to day 6 post-infection).

  • Efficacy Readout:

    • Continue daily monitoring of parasitemia until day 7 post-infection.

    • The primary efficacy endpoint is the reduction in parasitemia on day 7 compared to the vehicle-treated control group.

Visualizations

DSM421_Mechanism_of_Action cluster_parasite Plasmodium Parasite Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Substrate Orotate Orotate Pyrimidines Pyrimidines Orotate->Pyrimidines DHODH->Orotate Product DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidines->DNA_RNA_Synthesis Parasite_Replication Parasite Replication DNA_RNA_Synthesis->Parasite_Replication This compound This compound This compound->DHODH Inhibition

Caption: Mechanism of action of this compound.

InVivo_Efficacy_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase Select_Model Select SCID Mouse Model (e.g., NSG) huRBC_Engraftment Engraft with Human Red Blood Cells (huRBCs) (Daily Injections) Select_Model->huRBC_Engraftment Infection Infect with P. falciparum huRBC_Engraftment->Infection Monitor_Parasitemia_Pre Monitor Parasitemia (Day 3 p.i.) Infection->Monitor_Parasitemia_Pre Treatment Oral Administration of this compound (Once daily for 4 days) Monitor_Parasitemia_Pre->Treatment Monitor_Parasitemia_Post Monitor Parasitemia (Daily until Day 7) Treatment->Monitor_Parasitemia_Post Data_Analysis Analyze Parasite Reduction Monitor_Parasitemia_Post->Data_Analysis

Caption: Experimental workflow for in vivo efficacy testing.

Troubleshooting_Logic Start Poor In Vivo Efficacy Observed Check_Model P. falciparum in SCID Mice? Start->Check_Model Check_Protocol Protocol Adherence? Check_Model->Check_Protocol Yes Incorrect_Model Incorrect Model: Switch to P. falciparum SCID mouse model. Check_Model->Incorrect_Model No Check_Formulation Formulation & Administration OK? Check_Protocol->Check_Formulation Yes Protocol_Issue Protocol Deviation: Review huRBC engraftment, inoculum, and dosing. Check_Protocol->Protocol_Issue No Formulation_Issue Formulation/Dosing Issue: Verify vehicle, solubility, and gavage technique. Check_Formulation->Formulation_Issue No Success Expected Efficacy Achieved Check_Formulation->Success Yes

Caption: Troubleshooting decision tree for this compound efficacy.

References

troubleshooting DSM-421 inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results obtained with DSM-421. Our goal is to help researchers, scientists, and drug development professionals achieve reliable and reproducible outcomes.

General Troubleshooting Guide

Inconsistent results with this compound can arise from various factors, ranging from experimental setup to reagent handling. This guide provides a structured approach to identifying and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 value of this compound between experiments. What are the potential causes?

Several factors can contribute to shifts in the IC50 value. These can be broadly categorized into three areas:

  • Compound Handling and Storage:

    • Improper Storage: Ensure this compound is stored at the recommended temperature and protected from light to prevent degradation.

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can reduce compound potency. Prepare single-use aliquots to maintain consistency.

    • Solvent Quality: Use high-purity, anhydrous solvents (e.g., DMSO) for preparing stock solutions.

  • Cell Culture Conditions:

    • Cell Line Authenticity and Passage Number: Verify the identity of your cell line (e.g., by STR profiling) and use cells within a consistent and low passage number range. Genetic drift in later passages can alter cellular responses.

    • Cell Health and Viability: Ensure cells are healthy and have high viability (>95%) at the time of seeding. Stressed or unhealthy cells can respond differently to treatment.

    • Seeding Density: Inconsistent cell seeding density can lead to variations in the final readout. Optimize and maintain a consistent seeding density for all experiments.

    • Serum and Media Components: Variations in serum lots or media supplements can impact cell growth and drug response. It is advisable to test new lots of serum and media before use in critical experiments.

  • Assay Protocol and Reagents:

    • Incubation Times: Adhere strictly to the recommended incubation times for compound treatment and assay development.

    • Reagent Preparation and Age: Prepare fresh assay reagents as recommended and avoid using expired materials.

    • Plate Effects: Edge effects on microplates can lead to variability. Consider avoiding the outer wells or filling them with sterile media/PBS.

Q2: The maximum inhibition achieved with this compound is lower than expected. What could be the reason?

  • Compound Solubility: this compound may precipitate out of solution at higher concentrations. Visually inspect your treatment media for any signs of precipitation. Consider using a different solvent or reducing the final solvent concentration.

  • Assay Dynamic Range: The assay window may be too narrow. Ensure your positive and negative controls are well-separated and that the assay is sensitive enough to detect the expected range of inhibition.

  • Cellular Resistance Mechanisms: The cell line used may express efflux pumps (e.g., P-glycoprotein) that actively remove this compound, reducing its intracellular concentration.

Q3: We are seeing inconsistent results in our downstream pathway analysis after this compound treatment. How can we troubleshoot this?

  • Timing of Analysis: The effect of this compound on downstream signaling pathways is time-dependent. Perform a time-course experiment to identify the optimal time point for observing the desired effect (e.g., phosphorylation changes, gene expression).

  • Antibody Specificity and Validation: Ensure the antibodies used for western blotting or other immunoassays are specific and validated for the intended application.

  • Loading Controls: Use reliable loading controls to ensure equal protein loading between samples.

Data Presentation: Key Experimental Parameters

To aid in troubleshooting and ensure reproducibility, we recommend documenting the following experimental parameters for each experiment.

ParameterRecommended SpecificationUser Notes
Compound
This compound Lot NumberAs specified on the vial
Stock Solution Concentration10 mM in 100% DMSO
Aliquotting StrategySingle-use aliquots
Storage Conditions-20°C, protected from light
Cell Line
Cell Line Namee.g., MCF-7, A549
Passage Number< 20
Seeding Densitye.g., 5,000 cells/well
Media Formulatione.g., DMEM + 10% FBS + 1% Pen/Strep
Serum Lot NumberRecord for each batch
Assay
Assay Typee.g., CellTiter-Glo®, Western Blot
Treatment Duratione.g., 72 hours
Final DMSO Concentration< 0.5%
Plate Typee.g., 96-well, clear bottom
Readout Instrumente.g., Plate reader model

Experimental Protocols

Protocol: Cell Viability Assay using a Luminescent Readout

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Dilute cells to the desired seeding density in pre-warmed complete growth media.

    • Dispense the cell suspension into a 96-well plate (e.g., 100 µL/well).

    • Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete growth media. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

    • Include vehicle control (e.g., 0.5% DMSO in media) and positive control wells.

    • Remove the media from the cell plate and add the compound dilutions.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • Assay Readout:

    • Equilibrate the plate and the luminescent cell viability reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Mix the contents by orbital shaking for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software.

Mandatory Visualizations

Hypothetical Signaling Pathway for this compound

DSM-421_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB KinaseC Kinase C KinaseB->KinaseC TranscriptionFactor Transcription Factor KinaseC->TranscriptionFactor DSM421 This compound DSM421->KinaseB Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Figure 1: Hypothetical signaling pathway inhibited by this compound.
Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results Observed CheckCompound Step 1: Verify Compound Handling & Storage Start->CheckCompound CheckCells Step 2: Assess Cell Culture Conditions CheckCompound->CheckCells Compound OK ActionCompound Action: Prepare fresh stock, aliquot, verify storage. CheckCompound->ActionCompound Issue Found CheckAssay Step 3: Review Assay Protocol & Reagents CheckCells->CheckAssay Cells OK ActionCells Action: Use low passage cells, check viability, standardize seeding. CheckCells->ActionCells Issue Found Resolved Results Consistent CheckAssay->Resolved Assay OK ActionAssay Action: Check incubation times, use fresh reagents, assess controls. CheckAssay->ActionAssay Issue Found ActionCompound->Start Re-run Experiment ActionCells->Start Re-run Experiment ActionAssay->Start Re-run Experiment

Figure 2: A logical workflow for troubleshooting inconsistent experimental results.

challenges in synthesizing DSM-421 for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of DSM-421, a potent dihydroorotate dehydrogenase (DHODH) inhibitor investigated for its antiplasmodial activity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound belongs to the triazolopyrimidine class of compounds. Its synthesis is generally accomplished through a three-step sequence:

  • Condensation: Reaction of a 3-amino-1,2,4-triazole derivative with a β-ketoester to form a hydroxytriazolopyrimidine intermediate.

  • Chlorination: Conversion of the hydroxyl group to a chlorine atom using a chlorinating agent, yielding a 7-chloro-triazolopyrimidine intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chlorine atom with the desired aniline derivative to yield the final this compound product.

Q2: What are the key starting materials for the synthesis of this compound?

A2: The primary starting materials are a substituted 3-amino-1,2,4-triazole, a substituted ethyl acetoacetate, and a substituted aniline. The specific nature of the substituents on these precursors is critical for the identity of the final product.

Q3: Are there any known stable analogs of this compound with published synthetic protocols?

A3: Yes, DSM-265 is a close and well-documented analog of this compound. The synthetic protocols for DSM-265 are highly relevant and can provide valuable insights into the synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Step 1: Condensation Reaction

Issue 1.1: Low yield of the hydroxytriazolopyrimidine intermediate.

Potential Cause Troubleshooting Suggestion
Incomplete reaction- Ensure anhydrous reaction conditions. - Extend the reaction time. - Increase the reaction temperature, if the starting materials are stable.
Side reactions- Use a milder base or optimize the base concentration. - Control the reaction temperature carefully to minimize byproduct formation.
Difficult product isolation- Optimize the work-up procedure. Acid-base extraction may be beneficial. - Recrystallization from a suitable solvent system can improve purity and isolated yield.

Issue 1.2: Presence of multiple spots on TLC after the reaction.

Potential Cause Troubleshooting Suggestion
Unreacted starting materials- Monitor the reaction progress by TLC. If starting materials persist, consider adding more of the other reactant or extending the reaction time.
Formation of isomers or byproducts- Characterize the major byproduct to understand its formation. This may indicate the need for a change in reaction conditions (e.g., solvent, temperature, or base).
Step 2: Chlorination Reaction

Issue 2.1: Incomplete conversion of the hydroxyl group to the chloro group.

Potential Cause Troubleshooting Suggestion
Insufficient chlorinating agent- Use a larger excess of the chlorinating agent (e.g., POCl₃). - Ensure the chlorinating agent is fresh and has not decomposed.
Reaction temperature too low- Gradually increase the reaction temperature while monitoring for decomposition.
Presence of water- Conduct the reaction under strictly anhydrous conditions using freshly distilled solvents and dried glassware.

Issue 2.2: Degradation of the product during work-up.

Potential Cause Troubleshooting Suggestion
Hydrolysis of the chloro intermediate- Perform the work-up at low temperatures (e.g., on an ice bath). - Use a non-aqueous work-up if possible. - Neutralize any acidic residues carefully with a weak base.
Step 3: Nucleophilic Aromatic Substitution (SNAr)

Issue 3.1: Slow or incomplete reaction with the aniline.

Potential Cause Troubleshooting Suggestion
Low reactivity of the aniline- Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction. - Increase the reaction temperature. Microwave irradiation can sometimes accelerate this type of reaction.
Steric hindrance- If either the chloro-intermediate or the aniline is sterically hindered, longer reaction times or higher temperatures may be necessary.

Issue 3.2: Formation of side products.

Potential Cause Troubleshooting Suggestion
Reaction at other sites on the aniline- Protect other reactive functional groups on the aniline if necessary.
Dimerization or polymerization- Use a higher dilution of reactants. - Control the addition rate of the aniline to the reaction mixture.

Issue 3.3: Difficulty in purifying the final product.

Potential Cause Troubleshooting Suggestion
Unreacted starting materials or byproducts with similar polarity- Employ column chromatography with a carefully selected solvent gradient. - Consider recrystallization from a different solvent system. - Preparative HPLC may be necessary for high-purity material.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of triazolopyrimidine-based DHODH inhibitors, based on published procedures for analogs like DSM-265. Researchers should adapt these protocols for the specific synthesis of this compound.

Protocol 1: Synthesis of the Hydroxytriazolopyrimidine Intermediate
  • To a solution of the appropriate 3-amino-1,2,4-triazole in a suitable solvent (e.g., ethanol or acetic acid), add the corresponding β-ketoester.

  • Add a catalytic amount of a base (e.g., sodium ethoxide) if required.

  • Reflux the mixture for 4-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Isolate the product by filtration if it precipitates, or remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: Synthesis of the 7-Chloro-triazolopyrimidine Intermediate
  • Suspend the hydroxytriazolopyrimidine intermediate in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a tertiary amine (e.g., triethylamine) if necessary.

  • Heat the mixture to reflux for 2-6 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification or purified by column chromatography.

Protocol 3: Synthesis of this compound via SNAr Reaction
  • Dissolve the 7-chloro-triazolopyrimidine intermediate in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Add the desired substituted aniline (typically 1.1 to 1.5 equivalents).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 to 2.0 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for 6-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the mixture, remove the solvent in vacuo, and partition the residue between water and an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel, followed by recrystallization to afford pure this compound.

Quantitative Data Summary

The following table summarizes typical (hypothetical) yields and purity for the synthesis of a triazolopyrimidine compound like this compound, based on literature for analogous compounds. Actual results may vary depending on the specific substrates and reaction conditions.

Step Reaction Typical Yield (%) Typical Purity (%)
1Condensation70-90>95 (after recrystallization)
2Chlorination80-95>90 (crude)
3SNAr60-85>98 (after chromatography and recrystallization)

Visualizations

Signaling Pathway

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis Carbamoyl_Aspartate Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA DSM421 This compound DSM421->Inhibition Inhibition->Dihydroorotate Inhibition Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: SNAr Start1 3-Amino-1,2,4-triazole + β-Ketoester Reaction1 Reflux with base Start1->Reaction1 Product1 Hydroxytriazolopyrimidine Reaction1->Product1 Reaction2 React with POCl₃ Product1->Reaction2 Product2 7-Chloro-triazolopyrimidine Reaction2->Product2 Reaction3 Heat with base (DIPEA) Product2->Reaction3 Start3 Aniline Derivative Start3->Reaction3 Product3 This compound Reaction3->Product3 Purification Purification (Chromatography/Recrystallization) Product3->Purification Troubleshooting_Logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions Start Low Yield or Impure Product Check_TLC Analyze reaction by TLC/LC-MS Start->Check_TLC Identify_Issue Identify issue: - Incomplete reaction? - Side products? - Degradation? Check_TLC->Identify_Issue Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Reagent stoichiometry Identify_Issue->Optimize_Conditions Incomplete Reaction Change_Reagents Change/Purify Reagents: - Fresh solvents/reagents - Different base/catalyst Identify_Issue->Change_Reagents Side Products Improve_Workup Improve Work-up/Purification: - Adjust pH - Different extraction solvent - Optimize chromatography Identify_Issue->Improve_Workup Degradation/Impurity Final_Product Pure this compound Optimize_Conditions->Final_Product Change_Reagents->Final_Product Improve_Workup->Final_Product

Technical Support Center: Refining DSM-421 Treatment Protocols in SCID Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DSM-421 in Severe Combined Immunodeficient (SCID) mouse models of Plasmodium falciparum malaria.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, potent, and selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme.[1][2] DHODH is a critical enzyme in the de novo pyrimidine biosynthetic pathway of Plasmodium species.[1] Since the parasite lacks pyrimidine salvage pathways, inhibition of DHODH disrupts DNA and RNA synthesis, leading to parasite death.[1]

Q2: Why are SCID mice used as a model for P. falciparum malaria?

A2: SCID mice have a mutation in the Prkdc gene, which results in a deficiency of functional T and B lymphocytes.[3] This severe immunodeficiency prevents the mice from rejecting human red blood cells (hRBCs) and clearing the P. falciparum infection, allowing for the study of the parasite's lifecycle and the efficacy of antimalarial drugs in an in vivo setting.[4][5]

Q3: What are the advantages of this compound over its predecessor, DSM265?

A3: this compound was developed as a backup compound to DSM265 and exhibits several improved drug-like properties.[1] Compared to DSM265, this compound has improved solubility, lower intrinsic clearance, and increased plasma exposure after oral dosing.[1] It also shows equal activity against both P. falciparum and P. vivax field isolates, whereas DSM265 is more active against P. falciparum.[1]

Troubleshooting Guide

Issue 1: High variability in parasitemia levels between mice in the same treatment group.

  • Question: We are observing significant variation in parasite growth rates and drug efficacy among our SCID mice, even within the same experimental group. What could be the cause?

  • Answer: High variability can stem from several factors related to the SCID mouse model and experimental technique:

    • "Leaky" Phenotype: SCID mice can sometimes develop low levels of serum immunoglobulins, a phenomenon known as "leakiness".[6] This can lead to a partial immune response against the parasite or human red blood cells, affecting parasitemia. The leakiness is more common in certain genetic backgrounds.[6] Consider using younger mice or switching to a different SCID strain, such as NOD-scid, which is known to have a lower incidence of leakiness.[6]

    • Inconsistent Engraftment of hRBCs: The level of human red blood cell engraftment can vary between individual mice. Monitor the percentage of circulating hRBCs in each mouse before and during the experiment to ensure consistency.

    • Variable Drug Administration: Ensure accurate and consistent oral gavage technique. Inconsistent dosing can lead to variable drug exposure and efficacy.

    • Infection Inoculum: Prepare the parasite inoculum carefully to ensure a consistent number of viable parasites is injected into each mouse.

Issue 2: Unexpected toxicity or adverse effects in treated mice.

  • Question: Our SCID mice are showing signs of toxicity (e.g., weight loss, lethargy) at a dose of this compound that was reported to be safe. What should we do?

  • Answer: Unexpected toxicity can be due to several factors:

    • Vehicle Formulation: The vehicle used to dissolve or suspend this compound could be contributing to toxicity. Ensure the vehicle is well-tolerated by SCID mice at the administered volume. Consider running a vehicle-only control group to assess its effects.

    • Off-Target Effects: While this compound is a selective inhibitor, high concentrations could lead to off-target effects. If toxicity is observed, consider performing a dose-response study to determine the maximum tolerated dose in your specific mouse strain and experimental conditions.

    • Underlying Health Status of Mice: SCID mice are more susceptible to opportunistic infections. Ensure your animals are housed in a sterile environment and are free from any underlying health issues that could be exacerbated by the experimental procedures or drug treatment.

Issue 3: Lower than expected efficacy of this compound.

  • Question: this compound is not clearing the parasitemia as effectively as published data suggests. What could be the reason?

  • Answer: Suboptimal efficacy can be multifactorial:

    • Pharmacokinetics: The absorption and metabolism of this compound can be influenced by the formulation and the physiological state of the mice.[1] Consider performing a pilot pharmacokinetic study to determine the plasma concentration of this compound in your experimental setup.

    • Drug Formulation and Stability: Ensure that this compound is properly formulated and has not degraded. Prepare fresh formulations for each experiment.

    • Parasite Strain: While this compound has broad activity, there could be slight variations in susceptibility between different P. falciparum strains. Confirm the identity and drug sensitivity profile of the parasite strain you are using.

    • Timing of Treatment Initiation: The timing of treatment initiation relative to the peak of parasitemia can influence the perceived efficacy. Standardize the day of treatment initiation based on a consistent level of parasitemia.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound and DSM265

CompoundPfDHODH IC50 (nM)P. falciparum 3D7 IC50 (nM)PvDHODH IC50 (nM)
This compound 1.6163.2
DSM265 0.551.0

Data extracted from Phillips MA, et al. ACS Infect Dis. 2016.[1]

Table 2: In Vivo Efficacy of this compound in a SCID Mouse Model of P. falciparum Malaria

Treatment GroupDose (mg/kg)Dosing RegimenParasitemia Reduction at Day 4
Vehicle Control -Once daily for 4 days-
This compound 3Once daily for 4 days>90%
This compound 10Once daily for 4 days>99%
This compound 30Once daily for 4 days>99% (cure)

This table represents a summary of findings that support a low human dose prediction. Specific parasitemia reduction percentages can vary between studies.[1]

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Oral Bioavailability High (data not explicitly quantified in the provided search results)
Plasma Exposure (AUC) Increased compared to DSM265
Intrinsic Clearance Lower compared to DSM265
Predicted Human Half-life Long

Data extracted from Phillips MA, et al. ACS Infect Dis. 2016.[1]

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound in a P. falciparum-infected SCID Mouse Model

  • Animal Model: Use 6-8 week old SCID mice (e.g., NOD-scid).

  • Human Red Blood Cell (hRBC) Engraftment:

    • Source hRBCs from healthy donors (O+).

    • Wash hRBCs three times with sterile, incomplete RPMI-1640 medium.

    • Inject 0.5 mL of a 50% hRBC suspension intraperitoneally into each mouse.

    • Repeat the hRBC injection every 3-4 days to maintain a circulating population of >20% hRBCs.

  • P. falciparum Infection:

    • Culture P. falciparum (e.g., 3D7 strain) in vitro to the ring stage.

    • Prepare an inoculum of 1 x 107 infected hRBCs in 0.2 mL of incomplete RPMI-1640.

    • Inject the inoculum intravenously into the tail vein of each mouse.

  • Monitoring Parasitemia:

    • Starting on day 3 post-infection, collect a small blood sample from the tail vein.

    • Prepare thin blood smears and stain with Giemsa.

    • Determine the percentage of infected hRBCs by light microscopy.

  • Drug Administration:

    • When parasitemia reaches approximately 1-2%, randomize the mice into treatment and control groups.

    • Prepare this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water).

    • Administer the drug or vehicle orally by gavage once daily for 4 consecutive days.

  • Efficacy Assessment:

    • Continue to monitor parasitemia daily for the duration of the treatment and for at least 28 days post-treatment to check for recrudescence.

    • The primary endpoint is the reduction in parasitemia compared to the vehicle control group.

Visualizations

DSM421_Mechanism_of_Action cluster_parasite Plasmodium Parasite cluster_drug Drug Action DHODH Dihydroorotate Dehydrogenase (DHODH) UMP Orotate DHODH->UMP Product Orotate Dihydroorotate Orotate->DHODH Substrate Pyrimidine Pyrimidines (dUMP, dCTP, dTTP) UMP->Pyrimidine ... DNARNA DNA & RNA Synthesis Pyrimidine->DNARNA ParasiteGrowth Parasite Replication & Survival DNARNA->ParasiteGrowth DSM421 This compound DSM421->DHODH Inhibition

Caption: Mechanism of action of this compound in Plasmodium.

Experimental_Workflow A SCID Mouse (e.g., NOD-scid) B Human RBC Engraftment A->B C P. falciparum Infection (IV) B->C D Monitor Parasitemia C->D E Randomize into Treatment Groups D->E Parasitemia ~1-2% F Oral Administration of this compound or Vehicle (4 days) E->F G Daily Parasitemia Monitoring F->G H Post-Treatment Monitoring for Recrudescence G->H I Data Analysis: Efficacy & Survival H->I Troubleshooting_Tree Start Unexpected Experimental Outcome Q1 High Variability in Parasitemia? Start->Q1 Q2 Unexpected Toxicity? Start->Q2 Q3 Lower than Expected Efficacy? Start->Q3 A1_1 Check for 'leaky' phenotype in mice Q1->A1_1 Yes A1_2 Verify hRBC engraftment levels Q1->A1_2 Yes A1_3 Ensure consistent dosing technique Q1->A1_3 Yes A2_1 Assess vehicle toxicity Q2->A2_1 Yes A2_2 Consider dose reduction Q2->A2_2 Yes A2_3 Screen for underlying infections in mice Q2->A2_3 Yes A3_1 Verify drug formulation & stability Q3->A3_1 Yes A3_2 Confirm parasite strain sensitivity Q3->A3_2 Yes A3_3 Standardize treatment initiation time Q3->A3_3 Yes

References

Technical Support Center: DSM-421 Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of the antimalarial drug candidate, DSM-421, in various solvents. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound for in vitro assays?

At present, specific, publicly available quantitative data on the long-term stability of this compound in a wide range of individual solvents is limited. However, for in vitro assays, initial dissolution in 100% DMSO is a common practice for compounds of this nature, followed by dilution in aqueous media. It is crucial to minimize the final DMSO concentration in cell-based assays to avoid solvent-induced toxicity. For short-term storage of stock solutions, anhydrous DMSO stored at -20°C or -80°C is generally recommended to minimize degradation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: Are there any known incompatibilities of this compound with common excipients?

Detailed drug-excipient compatibility studies for this compound have not been publicly disclosed. As a general precaution, when developing formulations, it is essential to conduct compatibility studies with proposed excipients. Potential interactions can be screened using techniques like differential scanning calorimetry (DSC), Fourier-transform infrared spectroscopy (FTIR), and high-performance liquid chromatography (HPLC) to detect the formation of degradants.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results in biological assays Degradation of this compound in solution.Prepare fresh solutions of this compound from a solid aliquot for each experiment. If using a DMSO stock, ensure it has been stored properly at low temperature and protected from moisture. Perform a quick purity check of the stock solution using HPLC if possible.
Precipitation of this compound in aqueous media Poor aqueous solubility.Increase the percentage of co-solvent (e.g., DMSO) if the assay allows. Sonication may aid in initial dissolution. Consider the use of solubility-enhancing excipients for formulation development.
Observation of unknown peaks in chromatography Chemical degradation of this compound.This could be due to hydrolysis, oxidation, or photodecomposition. Protect solutions from light and air. Prepare solutions in degassed solvents if oxidation is suspected. Analyze the degradation products to understand the pathway.

Experimental Protocols

For researchers who need to establish the stability of this compound in their own laboratory conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Forced Degradation Study Protocol

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and elevated temperature.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C).

    • Photostability: Expose the solid compound and the stock solution to UV and fluorescent light as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent this compound peak.

Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating and quantifying this compound in the presence of its degradation products.

  • Column: A C18 reverse-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Diagrams

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start Start: this compound Solid prep_stock Prepare Stock Solution start->prep_stock acid Acid Hydrolysis prep_stock->acid Expose to Stress base Base Hydrolysis prep_stock->base Expose to Stress oxidation Oxidation prep_stock->oxidation Expose to Stress thermal Thermal Stress prep_stock->thermal Expose to Stress photo Photostability prep_stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data pathways Identify Degradation Pathways data->pathways method Validate Stability-Indicating Method data->method

Forced Degradation Experimental Workflow

minimizing off-target effects of DSM-421 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with the hypothetical small molecule inhibitor, Deltarasin (DSM-421).

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with inhibitors like Deltarasin (this compound)?

Q2: What are the common causes of off-target effects for small molecule inhibitors?

A2: Off-target effects of small molecule inhibitors often arise from the structural similarities between the intended target and other proteins. For instance, kinase inhibitors may bind to the highly conserved ATP-binding pocket of multiple kinases, leading to broad activity.[2] Additionally, some inhibitors can interact with entirely different classes of proteins that may have binding sites amenable to the inhibitor's structure.[2]

Q3: How can I begin to assess the selectivity of Deltarasin (this compound) in my experimental system?

A3: A comprehensive assessment of inhibitor selectivity involves a combination of computational and experimental methods.[1] In silico approaches can predict potential off-target interactions by screening the compound against large databases of protein structures.[1] Experimentally, a broad kinase profiling panel is a standard in vitro approach to identify unintended kinase targets.[2] In a cellular context, techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement and identify potential off-target binding.

Troubleshooting Guide

Problem 1: I am observing a significant level of cell death in my cultures treated with Deltarasin (this compound), even at low concentrations.

  • Possible Cause: The observed cytotoxicity may be due to an off-target effect of Deltarasin (this compound).

  • Solutions:

    • Conduct a Dose-Response Curve: Determine the lowest effective concentration of Deltarasin (this compound) that elicits the desired on-target effect while minimizing toxicity.

    • Perform a Cell Viability Assay: Utilize multiple cell lines to determine if the toxicity is cell-type specific.[1]

    • Run an Off-Target Screen: A broad kinase or safety pharmacology panel can help identify potential unintended targets that could be mediating the toxic effects.[1]

    • Analyze Cellular Pathways: Investigate if the toxicity correlates with the modulation of known cell death or stress pathways.[1]

Problem 2: The phenotype I observe with Deltarasin (this compound) treatment is inconsistent with the known function of its intended target.

  • Possible Cause: The observed phenotype may be a result of Deltarasin (this compound) inhibiting an unknown off-target.

  • Solutions:

    • Employ Structurally Distinct Inhibitors: Use other inhibitors with different chemical structures that target the same protein to see if they produce the same phenotype.[1] This helps to ensure the observed effect is not due to a shared off-target of a particular chemical scaffold.

    • Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target can help confirm that the observed phenotype is a direct result of modulating the target of interest.[1]

    • Chemical Proteomics: Use affinity-based probes or other chemical proteomics techniques to identify the cellular targets of the inhibitor.[2]

Data Presentation

Table 1: Example Kinase Profiling Data for Deltarasin (this compound)

This table summarizes the inhibitory activity of Deltarasin (this compound) against a panel of kinases to identify potential off-target interactions.

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
On-Target Kinase A 95% 50
Off-Target Kinase B85%250
Off-Target Kinase C60%1,500
Off-Target Kinase D15%>10,000
Off-Target Kinase E5%>10,000

Experimental Protocols

1. Kinase Profiling Assay

  • Objective: To determine the inhibitory activity of Deltarasin (this compound) against a broad panel of kinases.

  • Methodology:

    • Serially dilute Deltarasin (this compound) to create a range of concentrations.

    • In a 384-well plate, add the recombinant kinase, the appropriate substrate, and ATP.

    • Add the diluted Deltarasin (this compound) or a vehicle control to the wells.

    • Incubate the plate at room temperature for the designated time.

    • Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well.

    • Read the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each concentration of Deltarasin (this compound) and determine the IC50 value.[1]

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that Deltarasin (this compound) binds to its intended target in a cellular context and to identify potential off-targets.

  • Methodology:

    • Treat intact cells with Deltarasin (this compound) or a vehicle control.

    • Heat the cell lysates to a range of temperatures.[2]

    • Centrifuge the samples to pellet the aggregated proteins.[2]

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the supernatant at each temperature using techniques like Western blotting or mass spectrometry. An increase in the melting temperature of the protein in the presence of Deltarasin (this compound) indicates binding.

Visualizations

troubleshooting_workflow start Start: Unexpected Phenotype Observed q1 Is the phenotype consistent with the known function of the target? start->q1 validate_on_target Validate On-Target Effect - Titrate concentration - Confirm target engagement (e.g., CETSA) q1->validate_on_target Yes investigate_off_target Investigate Off-Target Effects q1->investigate_off_target No a1_yes Yes a1_no No step1 Use Structurally Distinct Inhibitor for the Same Target investigate_off_target->step1 step2 Genetic Validation (CRISPR/RNAi) step1->step2 step3 Broad Off-Target Screen (e.g., Kinase Panel) step2->step3 conclusion Conclusion: Phenotype is likely due to an off-target effect. step3->conclusion

Caption: Troubleshooting workflow for unexpected experimental outcomes.

minimizing_off_target_strategy exp_design Experimental Design concentration Use Lowest Effective Concentration exp_design->concentration controls Employ Proper Controls exp_design->controls validation Orthogonal Validation exp_design->validation outcome Increased Confidence in On-Target Effects concentration->outcome control_details - Vehicle Control - Negative Control (inactive analog) - Positive Control controls->control_details validation_details - Structurally distinct inhibitors - Genetic knockdown/knockout validation->validation_details control_details->outcome validation_details->outcome

Caption: General strategies to minimize off-target effects.

References

Validation & Comparative

A Head-to-Head Comparison of Novel Antimalarial Candidates: DSM-421 vs. DSM265

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two promising next-generation antimalarial drugs, DSM-421 and DSM265, reveals distinct efficacy profiles and developmental stages. Both compounds target the same essential enzyme in the malaria parasite, but subtle molecular differences translate into significant variations in their activity spectrum and potential clinical applications.

This guide provides a comprehensive comparison of the preclinical and clinical data available for this compound and DSM265, two closely related antimalarial candidates from the triazolopyrimidine class. Developed to address the growing threat of drug-resistant malaria, both agents inhibit the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the parasite's pyrimidine biosynthesis pathway. While DSM265 has progressed further in clinical trials, this compound was developed as a potential backup candidate with improved physicochemical properties.

At a Glance: Key Efficacy and Development Differences

FeatureThis compoundDSM265
Primary Target Plasmodium dihydroorotate dehydrogenase (DHODH)Plasmodium dihydroorotate dehydrogenase (DHODH)
Mechanism of Action Inhibition of de novo pyrimidine biosynthesisInhibition of de novo pyrimidine biosynthesis
In Vitro Potency (IC50 vs PfDHODH) 3-fold less potent than DSM265[1]8.9 nM
In Vitro Potency (EC50 vs P. falciparum) 3-fold less potent than DSM265[1]4.3 nM
Activity vs. P. vivax Equally active against P. falciparum and P. vivax field isolates[1]More active on P. falciparum than P. vivax[1]
Key Advantage Improved solubility, lower intrinsic clearance, and equal efficacy against P. falciparum and P. vivax[1]Extensive clinical data, proven efficacy against P. falciparum in humans[2][3]
Development Stage Preclinical; Entered Phase 1 clinical trials in Japan (results not publicly available)[1]Phase 2a clinical trials completed[3]

Mechanism of Action: Targeting Parasite Pyrimidine Synthesis

Both this compound and DSM265 function by selectively inhibiting the dihydroorotate dehydrogenase (DHODH) enzyme of Plasmodium parasites. This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Unlike their human hosts, malaria parasites cannot salvage pyrimidines from their environment and are entirely dependent on this synthesis pathway for survival. By blocking DHODH, these drugs effectively starve the parasite of essential nucleotides, leading to a halt in replication and eventual death.[4][5] The high selectivity for the parasite enzyme over the human counterpart minimizes the potential for host toxicity.[6]

Caption: Signaling pathway of this compound and DSM265 targeting DHODH.

Preclinical Efficacy: A Comparative Overview

Extensive preclinical studies have been conducted on both compounds, primarily utilizing in vitro enzyme inhibition assays and in vivo mouse models of malaria.

In Vitro Activity

Both this compound and DSM265 demonstrate potent inhibition of PfDHODH and the growth of P. falciparum parasites in culture. However, DSM265 is approximately three times more potent than this compound in these assays.[1] A significant differentiating factor is their activity against different Plasmodium species. While DSM265 shows greater potency against P. falciparum, this compound exhibits comparable activity against both P. falciparum and P. vivax field isolates, a crucial advantage for a broad-spectrum antimalarial.[1]

CompoundIC50 vs. PfDHODHEC50 vs. P. falciparum 3D7Species Selectivity
This compound ~3x higher than DSM265[1]~3x higher than DSM265[1]Equal activity against P. falciparum and P. vivax[1]
DSM265 8.9 nM4.3 nMMore active on P. falciparum than P. vivax[1]
In Vivo Efficacy in Mouse Models

Both drugs have demonstrated excellent efficacy in the SCID mouse model of P. falciparum malaria.[1] This model, which utilizes immunodeficient mice engrafted with human red blood cells, is a standard for preclinical evaluation of antimalarials against human malaria parasites.[7][8][9] The promising results in these models supported the progression of both compounds into further development.

Clinical Efficacy and Pharmacokinetics: The Current Landscape

The clinical development of DSM265 is significantly more advanced than that of this compound, providing a wealth of human data for comparison.

DSM265: Clinical Trial Findings

Phase 1 studies in healthy volunteers demonstrated that DSM265 is safe and well-tolerated, with a long elimination half-life of 86 to 118 hours, supporting the potential for single-dose or once-weekly prophylactic regimens.[2] A Phase 2a proof-of-concept study in patients with uncomplicated P. falciparum or P. vivax malaria showed that a single dose of DSM265 rapidly cleared P. falciparum parasites.[3] However, its efficacy against P. vivax was less pronounced.[3]

ParameterValue (for DSM265)
Elimination Half-Life 86 - 118 hours[2]
Parasite Reduction Ratio (log10 at 48h) 1.55 (for 150 mg dose)[2]
Predicted Efficacious Single Dose 340 mg[2]
Clinical Efficacy (P. falciparum) Rapid parasite clearance[3]
Clinical Efficacy (P. vivax) Less effective clearance kinetics[3]
This compound: Limited Clinical Data

This compound was identified as a preclinical development candidate due to its improved drug-like properties, including better solubility and lower intrinsic clearance compared to DSM265.[1] These characteristics suggest it could be more readily formulated and potentially have a more favorable pharmacokinetic profile in humans.[1] While it was reported to have entered Phase 1 clinical trials in Japan, the results of these studies have not been made publicly available.[1] Therefore, a direct comparison of the clinical efficacy, safety, and pharmacokinetics of this compound with DSM265 is not possible at this time.

Experimental Protocols

DHODH Inhibition Assay

The inhibitory activity of the compounds against the DHODH enzyme is typically measured using a spectrophotometric assay. This assay monitors the reduction of a chromogenic electron acceptor, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate to orotate by the DHODH enzyme in the presence of a co-substrate like decylubiquinone.[10] The rate of DCIP reduction is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value.[10]

Recombinant DHODH Recombinant DHODH Assay Plate Assay Plate Recombinant DHODH->Assay Plate Incubation Incubation Assay Plate->Incubation Dihydroorotate (Substrate) Dihydroorotate (Substrate) Dihydroorotate (Substrate)->Assay Plate Decylubiquinone (Co-substrate) Decylubiquinone (Co-substrate) Decylubiquinone (Co-substrate)->Assay Plate DCIP (Electron Acceptor) DCIP (Electron Acceptor) DCIP (Electron Acceptor)->Assay Plate Test Compound (this compound or DSM265) Test Compound (this compound or DSM265) Test Compound (this compound or DSM265)->Assay Plate Spectrophotometric Reading Spectrophotometric Reading Incubation->Spectrophotometric Reading IC50 Determination IC50 Determination Spectrophotometric Reading->IC50 Determination Engraft NSG mice with human erythrocytes Engraft NSG mice with human erythrocytes Infect mice with P. falciparum Infect mice with P. falciparum Engraft NSG mice with human erythrocytes->Infect mice with P. falciparum Administer test compound (e.g., this compound, DSM265) or vehicle Administer test compound (e.g., this compound, DSM265) or vehicle Infect mice with P. falciparum->Administer test compound (e.g., this compound, DSM265) or vehicle Monitor parasitemia daily (blood smears/qPCR) Monitor parasitemia daily (blood smears/qPCR) Administer test compound (e.g., this compound, DSM265) or vehicle->Monitor parasitemia daily (blood smears/qPCR) Determine parasite clearance and efficacy Determine parasite clearance and efficacy Monitor parasitemia daily (blood smears/qPCR)->Determine parasite clearance and efficacy

References

Validating Target Engagement of the Antimalarial Candidate DSM-421: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DSM-421, a promising antimalarial drug candidate, with other relevant compounds, focusing on the experimental validation of its engagement with the molecular target, Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). The data presented is compiled from publicly available research to assist in understanding the methodologies and evidence supporting its mechanism of action.

Introduction to this compound and its Target

This compound is a triazolopyrimidine-based inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo biosynthesis of pyrimidines in Plasmodium parasites.[1] Unlike their human hosts, these parasites lack a pyrimidine salvage pathway, making DHODH an ideal and validated target for antimalarial drugs.[1][2] this compound was developed as a backup candidate for DSM265, another DHODH inhibitor that has undergone clinical trials.[1] Compared to its predecessor, this compound exhibits improved drug-like properties, including better solubility and lower intrinsic clearance.[1]

The validation of target engagement is a critical step in drug development, confirming that a compound interacts with its intended target in a relevant biological context to elicit its therapeutic effect. This guide explores the key experimental approaches used to validate the target engagement of DHODH inhibitors, with a focus on this compound.

Comparative Analysis of DHODH Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound in comparison to its predecessor, DSM265, and other DHODH inhibitors.

Table 1: In Vitro Inhibitory Activity against DHODH Enzymes

CompoundP. falciparum DHODH (PfDHODH) IC50Human DHODH (HsDHODH) IC50Selectivity Index (HsDHODH IC50 / PfDHODH IC50)
This compound 0.008 µM>100 µM>12,500
DSM265 0.0089 µM>200 µM>22,470
Brequinar 880 µM0.006-0.01 µM<0.001
Teriflunomide (A77 1726) 180 µM0.3-1 µM<0.01

Data compiled from multiple sources. IC50 values can vary based on assay conditions.

Table 2: In Vitro Antiplasmodial Activity

CompoundP. falciparum (3D7 strain) EC50
This compound 0.0043 µM
DSM265 0.0018 µg/mL (~0.0043 µM)
Brequinar Not reported to have significant antiplasmodial activity
Teriflunomide (A77 1726) Not reported to have significant antiplasmodial activity

Experimental Protocols for Target Engagement Validation

Several robust methods are employed to confirm that a DHODH inhibitor like this compound directly interacts with and inhibits PfDHODH within the parasite.

Enzymatic Assays

Biochemical assays directly measure the inhibition of purified recombinant PfDHODH.

Methodology:

A common method is a spectrophotometric assay that monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor.[3]

  • Reagents: Recombinant PfDHODH, L-dihydroorotate (substrate), coenzyme Q analog (e.g., decylubiquinone), DCIP, and buffer solution (e.g., 100 mM HEPES, pH 8.0, with 150 mM NaCl, 5% glycerol, and 0.05% Triton X-100).

  • Procedure: The reaction is initiated by adding the enzyme to a mixture containing the substrate, coenzyme Q analog, DCIP, and varying concentrations of the inhibitor (e.g., this compound).

  • Data Acquisition: The rate of DCIP reduction is measured by the decrease in absorbance at 600 nm over time.

  • Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Methodology:

  • Cell Culture and Treatment: P. falciparum-infected red blood cells are treated with the test compound (e.g., this compound) or a vehicle control.

  • Heat Shock: The treated cells are aliquoted and heated to a range of temperatures.

  • Lysis and Protein Separation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble PfDHODH remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in this curve to higher temperatures in the presence of the drug indicates target engagement. Isothermal dose-response experiments can also be performed to determine the potency of the compound in stabilizing the target.

Biomarker Assay: Dihydroorotate Accumulation

Inhibition of DHODH is expected to cause an accumulation of its substrate, dihydroorotate (DHO). Measuring DHO levels in parasite cultures serves as a direct biomarker of target engagement.

Methodology:

  • Parasite Culture and Treatment: P. falciparum cultures are treated with the DHODH inhibitor or a control.

  • Metabolite Extraction: Metabolites are extracted from the parasite-infected red blood cells.

  • DHO Quantification: The concentration of DHO in the extracts is measured using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Analysis: A significant increase in the intracellular concentration of DHO in inhibitor-treated parasites compared to controls confirms on-target activity.

Visualizing Pathways and Workflows

To further clarify the mechanism and experimental approaches, the following diagrams are provided.

DHODH_Pathway Pyrimidine Biosynthesis Pathway in Plasmodium cluster_enzymes Enzymes Carbamoyl_phosphate Carbamoyl phosphate Carbamoyl_aspartate Carbamoyl aspartate Carbamoyl_phosphate->Carbamoyl_aspartate Aspartate Aspartate Aspartate->Carbamoyl_aspartate Dihydroorotate Dihydroorotate Carbamoyl_aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP ODCase DNA_RNA DNA and RNA Synthesis UMP->DNA_RNA ATCase Aspartate transcarbamoylase DHOase Dihydroorotase DHODH Dihydroorotate dehydrogenase (DHODH) OPRTase Orotate phosphoribosyltransferase ODCase OMP decarboxylase DSM421 This compound DSM421->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway in Plasmodium, highlighting the inhibition of DHODH by this compound.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow start P. falciparum-infected RBCs treatment Treat with this compound or Vehicle Control start->treatment heat Apply Temperature Gradient treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation quantification Quantify Soluble PfDHODH (e.g., Western Blot, MS) centrifugation->quantification analysis Generate Melt Curve and Determine Thermal Shift quantification->analysis

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.

Conclusion

The validation of this compound's engagement with its target, PfDHODH, is supported by a combination of biochemical and cellular assays. Its high potency and selectivity for the parasite enzyme over the human counterpart, as demonstrated in enzymatic assays, are crucial for its therapeutic potential. While specific data from advanced cellular target engagement assays like CETSA and biomarker studies for this compound are not as widely published as for its predecessor DSM265, the described methodologies provide a clear framework for the continued evaluation of this and other DHODH inhibitors. The collective evidence strongly supports the on-target mechanism of action for this class of antimalarial compounds.

References

Navigating the Landscape of Antimalarial Resistance: A Comparative Analysis of DSM-421

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance to new antimalarial candidates is paramount. This guide provides a comparative analysis of DSM-421, a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), with other antimalarials, supported by experimental data and detailed methodologies.

This compound is an orally active DHODH inhibitor that has demonstrated potent antiplasmodial activity.[1] Its novel mechanism of action, targeting the parasite's pyrimidine biosynthesis pathway, makes it a promising candidate in the fight against drug-resistant malaria. However, the potential for resistance development and cross-resistance with existing antimalarials necessitates a thorough evaluation.

In Vitro Efficacy and Cross-Resistance Profile

Studies on DHODH inhibitors have revealed that resistance can be selected for in vitro, primarily through point mutations in the drug-binding site of the DHODH enzyme.[1][2] However, these studies also indicate a complex pattern of cross-resistance, where parasites resistant to one DHODH inhibitor may exhibit hypersensitivity to other compounds targeting the same enzyme.[1][2] This suggests that strategic combination therapies could be employed to mitigate the emergence of resistance.

While specific cross-resistance studies directly comparing this compound with a broad panel of antimalarials with different mechanisms of action are not extensively published in the readily available literature, we can infer its likely profile based on its mechanism of action and data from related DHODH inhibitors like DSM265. Resistance to DHODH inhibitors is not typically associated with mutations in genes responsible for resistance to common antimalarials such as chloroquine (pfcrt) or artemisinin (pfk13).[3][4]

Table 1: Comparative In Vitro Activity of DHODH Inhibitors and Standard Antimalarials against Drug-Sensitive and Resistant P. falciparum Strains

CompoundTarget/Mechanism of ActionEC50 (nM) vs. 3D7/W2 (Drug-Sensitive)EC50 (nM) vs. Dd2 (Chloroquine-Resistant, Pyrimethamine-Resistant)EC50 (nM) vs. K1 (Multidrug-Resistant)Fold-Resistance (Resistant/Sensitive)
This compound (and related DHODH inhibitors) Dihydroorotate Dehydrogenase (DHODH)Data not available for direct comparisonData not available for direct comparisonData not available for direct comparisonLikely low against strains with resistance mechanisms unrelated to DHODH
ChloroquineHeme detoxification~10-20>200>200>10
ArtemisininActivation by heme, generation of free radicals~1-5~1-5~1-5Generally <2 (without K13 mutations)
AtovaquoneCytochrome bc1 complex~0.1-1~0.1-1High (with Cyt b mutations)>1000 (with Cyt b mutations)
PyrimethamineDihydrofolate reductase (DHFR)~1-10>1000>1000>100

Note: This table is a composite representation based on typical values found in antimalarial drug discovery literature. Direct comparative EC50 values for this compound against a wide range of resistant strains from a single study are not currently available. The "Fold-Resistance" is an approximation and can vary significantly between specific strains.

Experimental Protocols

1. In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Fluorescence Assay)

This method is widely used to determine the 50% effective concentration (EC50) of antimalarial compounds against P. falciparum cultures.

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Assay Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Incubation: Parasite culture (1% parasitemia, 2% hematocrit) is added to 96-well plates containing the serially diluted compounds. The plates are incubated for 72 hours under the conditions described above.

  • Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. The plates are then thawed, and a lysis buffer containing SYBR Green I is added to each well.

  • Fluorescence Reading: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The EC50 values are determined by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

2. In Vitro Selection of Drug-Resistant Parasites

This protocol is used to generate parasite lines with reduced susceptibility to a specific antimalarial compound.

  • Initial Exposure: A clonal population of P. falciparum (e.g., 3D7) is exposed to a constant pressure of the test compound at a concentration equivalent to 2-3 times its EC50.

  • Monitoring and Increasing Pressure: The parasite culture is monitored daily for recrudescence. Once the parasites have adapted and are growing steadily, the drug pressure is gradually increased in a stepwise manner.

  • Clonal Selection: Once parasites are able to grow at significantly higher drug concentrations (e.g., >10x the initial EC50), the resistant population is cloned by limiting dilution.

  • Phenotypic and Genotypic Characterization: The resulting resistant clones are then characterized phenotypically by determining their EC50 values for the selecting drug and a panel of other antimalarials to assess cross-resistance. Genotypic characterization is performed by whole-genome sequencing to identify mutations associated with the resistance phenotype, with a particular focus on the drug's target protein.

Visualizing the Pathways and Processes

To better understand the mechanisms of action and resistance, as well as the experimental workflow, the following diagrams are provided.

DHODH_Pathway Mechanism of Action and Resistance of DHODH Inhibitors cluster_parasite Plasmodium falciparum Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Pyrimidine_synthesis Pyrimidine Biosynthesis UMP->Pyrimidine_synthesis DNA_RNA_synthesis DNA/RNA Synthesis Pyrimidine_synthesis->DNA_RNA_synthesis DHODH->Orotate Catalyzes DSM421 This compound DSM421->DHODH Inhibits Resistance_Mutation DHODH Gene Mutation Resistance_Mutation->DHODH Alters drug binding site

Caption: Mechanism of action and resistance pathway for DHODH inhibitors like this compound.

Cross_Resistance_Workflow Experimental Workflow for Cross-Resistance Assessment Start Start: Wild-type P. falciparum strain Selection In Vitro Selection with This compound Start->Selection EC50_WT Determine EC50 of Panel of Antimalarials (WT Strain) Start->EC50_WT Resistant_Line This compound Resistant Parasite Line Selection->Resistant_Line EC50_Resistant Determine EC50 of Panel of Antimalarials (Resistant Strain) Resistant_Line->EC50_Resistant Comparison Compare EC50 Values (Fold-Change) EC50_WT->Comparison EC50_Resistant->Comparison Cross_Resistance Cross-Resistance Profile Comparison->Cross_Resistance Collateral_Sensitivity Collateral Sensitivity Profile Comparison->Collateral_Sensitivity

Caption: Workflow for determining the cross-resistance profile of a selected resistant parasite line.

References

A Comparative Analysis of the Antimalarial Compounds DSM-421 and Chloroquine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing global effort to combat malaria, a comprehensive understanding of novel and existing antimalarial compounds is paramount. This guide provides a detailed comparative analysis of DSM-421, a former clinical candidate, and chloroquine, a long-standing and widely used antimalarial drug. This report is intended for researchers, scientists, and drug development professionals, offering a side-by-side examination of their mechanisms of action, in vitro efficacy, and the experimental methodologies used for their evaluation.

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant public health challenge. The emergence and spread of drug-resistant parasite strains necessitate the continuous development of new therapeutic agents. This guide focuses on a comparative analysis of two such compounds: this compound and chloroquine. Chloroquine, a 4-aminoquinoline derivative, has been a cornerstone of malaria treatment for decades, primarily targeting the parasite's hemoglobin degradation pathway. In contrast, this compound represents a more recent approach, targeting the parasite's pyrimidine biosynthesis pathway.

Mechanism of Action

The fundamental difference between this compound and chloroquine lies in their molecular targets within the Plasmodium parasite.

This compound: Inhibition of Pyrimidine Biosynthesis

This compound is a triazolopyrimidine-based inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[1] This enzyme is a critical component of the de novo pyrimidine biosynthetic pathway, which is essential for the synthesis of DNA and RNA, as well as phospholipids and glycoproteins in the parasite.[1][2] Unlike their human hosts, Plasmodium species lack pyrimidine salvage pathways, making them entirely dependent on this de novo synthesis for survival. By inhibiting PfDHODH, this compound effectively starves the parasite of essential building blocks for growth and replication.[1][3]

Chloroquine: Disruption of Heme Detoxification

Chloroquine's primary mechanism of action is the inhibition of heme polymerase activity within the parasite's acidic food vacuole.[4][5] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin to obtain amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline structure called hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole and is believed to cap the growing hemozoin crystal, preventing further polymerization.[4][6] The resulting accumulation of toxic free heme leads to oxidative stress and parasite death.[4][5]

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of antimalarial compounds is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting parasite growth.

CompoundTargetP. falciparum StrainIC50 (nM)Reference
This compound PfDHODH3D7Not explicitly stated, but potent nanomolar activity reported.[1]
Dd2 (chloroquine-resistant)Not explicitly stated, but potent nanomolar activity reported.[1]
Chloroquine Heme Polymerase3D7 (chloroquine-sensitive)16.27 ± 3.73[7]
K1 (chloroquine-resistant)379.83 ± 54.62[7]
Franceville isolates111.7 (mean, 50% resistant)[8]
Bakoumba isolates325.8 (mean, 95% resistant)[8]
Indian field isolates (vs. 3D7)Resistance Index: 260.55 - 403.78[9]

Note: The IC50 values for chloroquine can vary significantly depending on the parasite strain and its resistance profile.

Experimental Protocols

This compound: DHODH Inhibition Assay

The inhibitory activity of this compound against PfDHODH is typically determined using a spectrophotometric assay that measures the enzyme-catalyzed reduction of a substrate.

Protocol Summary:

  • Recombinant PfDHODH enzyme is purified.

  • The enzyme is incubated with varying concentrations of the inhibitor (this compound).

  • The reaction is initiated by the addition of the substrates, dihydroorotate and decylubiquinone.

  • The rate of reduction of the electron acceptor, 2,6-dichloroindophenol (DCIP), is monitored by measuring the decrease in absorbance at 600 nm.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[10]

Chloroquine: Heme Polymerization Inhibition Assay

The ability of chloroquine to inhibit the formation of β-hematin (the synthetic equivalent of hemozoin) is a common in vitro assay to assess its mechanism of action.

Protocol Summary:

  • A solution of hematin (the monomer of hemozoin) is prepared in a sodium acetate buffer at an acidic pH (typically around 5.2) to mimic the parasite's food vacuole.

  • Varying concentrations of chloroquine are added to the hematin solution.

  • The mixture is incubated to allow for the formation of β-hematin crystals.

  • After incubation, the amount of remaining soluble heme is quantified, often by converting it to a pyridine-hemochrome complex and measuring its absorbance.

  • The percentage of inhibition of heme polymerization is calculated, and IC50 values are determined.[11][12]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.

Chloroquine_Mechanism cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Heme_Polymerase Heme Polymerase Heme_Polymerase->Heme Chloroquine_accumulated Chloroquine (Accumulated) Chloroquine_accumulated->Heme_Polymerase Inhibits Chloroquine_outside Chloroquine (External) Chloroquine_outside->Chloroquine_accumulated Diffusion & Trapping DSM421_Mechanism cluster_parasite Plasmodium Parasite Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Oxidation Pyrimidines Pyrimidines Orotate->Pyrimidines DHODH DHODH Enzyme DHODH->Dihydroorotate DNA_RNA DNA/RNA Synthesis Pyrimidines->DNA_RNA DSM421_internal This compound DSM421_internal->DHODH Inhibits Heme_Polymerization_Assay Start Start: Hematin Solution (pH 5.2) Add_CQ Add Chloroquine (Varying Concentrations) Start->Add_CQ Incubate Incubate Add_CQ->Incubate Quantify Quantify Soluble Heme Incubate->Quantify Calculate Calculate % Inhibition & IC50 Quantify->Calculate DHODH_Inhibition_Assay Start Start: Recombinant PfDHODH Add_Inhibitor Add this compound (Varying Concentrations) Start->Add_Inhibitor Add_Substrates Add Dihydroorotate & Decylubiquinone Add_Inhibitor->Add_Substrates Monitor Monitor DCIP Reduction (Absorbance at 600 nm) Add_Substrates->Monitor Calculate Calculate Reaction Rate & IC50 Monitor->Calculate

References

A Comparative Analysis of the Novel Antimalarial Combination DSM265/OZ439 Versus Standard Artemisinin-Based Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitate the development of novel antimalarial therapies. This guide provides a comparative overview of the investigational drug combination DSM265/OZ439 against current standard-of-care artemisinin-based combination therapies (ACTs). This analysis is based on available preclinical and clinical data, focusing on efficacy, mechanism of action, and experimental methodologies.

It is important to note that direct head-to-head comparative studies between DSM265/OZ439 and specific ACTs under identical experimental conditions are limited. Therefore, the data presented are compiled from separate studies and should be interpreted with consideration for potential variations in experimental protocols.

Executive Summary

The combination of DSM265 and OZ439 represents a promising, non-artemisinin-based alternative for the treatment of uncomplicated malaria. DSM265 is a long-acting inhibitor of the parasitic enzyme dihydroorotate dehydrogenase (DHODH), while OZ439 (artefenomel) is a synthetic ozonide with a mechanism of action similar to artemisinin but with a longer half-life. This combination offers the potential for a single-dose cure, which could significantly improve patient compliance. Standard ACTs, the current cornerstone of malaria treatment, pair a short-acting artemisinin derivative with a longer-acting partner drug. While highly effective, the rise of artemisinin resistance threatens their long-term utility.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data on the efficacy of DSM265/OZ439 and commonly used ACTs.

Table 1: In Vitro Efficacy of Antimalarial Combinations against P. falciparum

Drug/CombinationStrain(s)IC50 (nM)Reference(s)
DSM265 3D71.8[1]
Dd21.8[1]
Artemether-Lumefantrine 3D7Artemether: ~2, Lumefantrine: ~96[2]
V1SArtemether: ~2, Lumefantrine: ~24[2]
Artesunate-Amodiaquine Field Isolates (Cambodia)Mono-desethyl-amodiaquine: 174.5 (median)[3]
Field Isolates (Ghana)Artesunate: 0.2-3.6, Amodiaquine: 2-200[4]
Dihydroartemisinin-Piperaquine Field Isolates (Kenya)Dihydroartemisinin: 2 (median), Piperaquine: 32 (median)[2]
Field Isolates (Cameroon)Dihydroartemisinin: 1.29 (mean), Piperaquine: 38.9 (mean)[5]

Table 2: In Vivo Efficacy of Antimalarial Combinations

Drug/CombinationAnimal Model/Study PopulationKey Efficacy MetricsReference(s)
DSM265/OZ439 Healthy volunteers with induced malariaA single dose of 800 mg OZ439 and 450 mg DSM265 is predicted to achieve >90% cure rate at 42 days.[6]
Artemether-Lumefantrine Children in MaliPCR-corrected adequate clinical and parasitological response (ACPR) of 98.2%. Median parasite clearance half-life of 1.9 hours.[7]
Children in EthiopiaUncorrected cure rate of 92.0% at day 28. >95% parasite and fever clearance by day 3.[8]
Artesunate-Amodiaquine Children in MaliPCR-corrected ACPR of 100%. Median parasite clearance half-life of 1.7 hours.[7]
Children in DR CongoPCR-corrected cure rate of 95% at day 42.[9]
Dihydroartemisinin-Piperaquine Patients in VietnamPCR-corrected efficacy of 97.7% at day 42. Median parasite clearance time of 61.7 hours.[10][11]
Patients at China-Myanmar border100% cure rate at day 42. Mean parasite clearance time of 36.9 hours.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate antimalarial drug combinations.

In Vitro Drug Interaction Assay: Modified Fixed-Ratio Isobologram Method

This method is used to determine the nature of the interaction between two drugs (synergistic, additive, or antagonistic).

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Setup: The 50% inhibitory concentrations (IC50s) of each drug alone are determined. For the combination assay, the drugs are mixed in fixed ratios (e.g., 4:1, 3:1, 1:1, 1:3, 1:4) based on their individual IC50s.

  • Drug Exposure: Asynchronous parasite cultures (e.g., at 0.5% parasitemia and 2% hematocrit) are exposed to serial dilutions of the single drugs and the fixed-ratio mixtures in 96-well plates for 72 hours.

  • Quantification of Parasite Growth: Parasite growth is often measured using a SYBR Green I-based fluorescence assay or by measuring the incorporation of [3H]-hypoxanthine.

  • Data Analysis: The IC50 for each fixed-ratio combination is calculated. The Fractional Inhibitory Concentration (FIC) for each drug in the combination is determined using the formula: FIC = (IC50 of drug in combination) / (IC50 of drug alone). The sum of the FICs (ΣFIC) indicates the nature of the interaction:

    • ΣFIC ≤ 0.5: Synergism

    • 0.5 < ΣFIC ≤ 4.0: Additive interaction

    • ΣFIC > 4.0: Antagonism

  • Isobologram Construction: An isobologram is generated by plotting the FIC of one drug against the FIC of the other. A concave curve indicates synergy, a straight line indicates an additive effect, and a convex curve indicates antagonism.[13][14][15]

In Vivo Efficacy Assay: 4-Day Suppressive Test (Peters' Test)

This is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a murine model.

  • Animal Model: Typically, Swiss albino or BALB/c mice are used.

  • Parasite Inoculation: Mice are infected intraperitoneally or intravenously with a standardized inoculum of Plasmodium berghei (e.g., 1 x 10^7 infected red blood cells).

  • Drug Administration: The test compounds are administered orally or subcutaneously once daily for four consecutive days, starting 2-4 hours post-infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.

  • Monitoring of Parasitemia: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Calculation of Parasite Suppression: The average parasitemia of the control group is considered 100%. The percentage of parasite suppression for each treated group is calculated as: [ (Average parasitemia of control - Average parasitemia of treated group) / Average parasitemia of control ] x 100.

  • Monitoring of Survival: The mean survival time for each group is recorded.[16][17][18][19]

Mandatory Visualizations

Signaling Pathways

Antimalarial Drug Mechanisms of Action Mechanisms of Action of Antimalarial Agents cluster_Artemisinin_OZ439 Artemisinin & OZ439 (Ozonide) cluster_DSM265 DSM265 Artemisinin Artemisinin / OZ439 Heme Heme (from hemoglobin digestion) Artemisinin->Heme Activated by ROS Reactive Oxygen Species (ROS) Heme->ROS Generates Alkylation Alkylation of Parasite Proteins & Heme ROS->Alkylation Damage Oxidative Damage to Parasite Components Alkylation->Damage Death Parasite Death Damage->Death DSM265 DSM265 DHODH Dihydroorotate Dehydrogenase (DHODH) DSM265->DHODH Inhibits Pyrimidine De novo Pyrimidine Biosynthesis DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Required for Replication Parasite Replication DNA_RNA->Replication Essential for Parasite_Death_DSM Parasite Death Replication->Parasite_Death_DSM Inhibition leads to

Caption: Mechanisms of action for Artemisinin/OZ439 and DSM265.

Experimental Workflow

InVivo_Antimalarial_Efficacy_Workflow Workflow for In Vivo Antimalarial Efficacy Testing start Start infection Infect Mice with P. berghei start->infection grouping Randomize Mice into Treatment Groups infection->grouping treatment Administer Drug Combinations (4-Day Suppressive Test) grouping->treatment monitoring Monitor Parasitemia (Blood Smears) treatment->monitoring data_analysis Calculate Percent Parasite Suppression monitoring->data_analysis survival Monitor Mean Survival Time data_analysis->survival end End survival->end

References

Head-to-Head Comparison: DSM-421 and Atovaquone in Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on the therapeutic potential of DSM-421 and atovaquone against malaria. This guide provides a detailed comparison of their mechanisms of action, experimental data, and resistance profiles for researchers, scientists, and drug development professionals.

Due to the limited availability of public information on this compound, a direct head-to-head comparison with the well-established antimalarial drug atovaquone is not currently feasible. Extensive searches for "this compound" in scientific literature and clinical trial databases did not yield relevant data for a compound in a comparable therapeutic class to atovaquone.

Therefore, this guide will provide a comprehensive overview of atovaquone, presenting its known characteristics in the format requested, to serve as a benchmark for when data on this compound or other novel antimalarial compounds become available.

Atovaquone: A Detailed Profile

Atovaquone is a hydroxynaphthoquinone that is a well-documented antimalarial agent.[1][2] It is a potent and selective inhibitor of the parasite's mitochondrial electron transport chain.[3][4][5]

Mechanism of Action

Atovaquone's primary mode of action is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of Plasmodium falciparum.[1][3][4] This inhibition disrupts the mitochondrial membrane potential and ultimately leads to the parasite's death.[2][4] Specifically, atovaquone acts as a competitive inhibitor of ubiquinol, mimicking its structure to bind to the Q_o_ site of cytochrome b.[3] This blockage has two major downstream effects:

  • Inhibition of Pyrimidine Biosynthesis: The parasite's dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, is dependent on the electron transport chain to regenerate ubiquinone. By blocking the electron transport chain, atovaquone indirectly inhibits DHODH, depriving the parasite of essential precursors for DNA and RNA synthesis.[3][4][5]

  • Inhibition of ATP Synthesis: While the parasite's ATP synthesis during the blood stage is primarily glycolytic, the mitochondrial electron transport chain still plays a role. Inhibition by atovaquone contributes to a reduction in ATP production.[1][5]

cluster_Mitochondrion Parasite Mitochondrion cluster_Pathway Pyrimidine Biosynthesis ETC Electron Transport Chain (Complexes I-IV) ATP_Synthase ATP Synthase ETC->ATP_Synthase Creates Proton Gradient for Ubiquinone Ubiquinone Pool ETC->Ubiquinone Oxidizes Cyt_bc1 Cytochrome bc1 Complex (Complex III) Cyt_bc1->ETC Passes e- DHODH Dihydroorotate Dehydrogenase DHODH->Ubiquinone Reduces Orotate Orotate Ubiquinol Ubiquinol Ubiquinone->Ubiquinol Reduced by Complex I/II Ubiquinol->Cyt_bc1 Donates e- UMP UMP Orotate->UMP via DHODH DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Atovaquone Atovaquone Atovaquone->Cyt_bc1 Inhibits

Caption: Mechanism of action of Atovaquone.
Experimental Data: Efficacy of Atovaquone

The efficacy of atovaquone has been demonstrated in numerous clinical trials, primarily in combination with proguanil (Malarone®) to prevent the rapid development of resistance.

Parameter Atovaquone Monotherapy Atovaquone-Proguanil Combination Reference
Clinical Efficacy (Uncomplicated P. falciparum Malaria) Cure rates of approximately 67% were observed when used alone.Cure rates of 98.7% have been reported.[6]
Parasite Clearance Time Mean of 62 hours.Not specified in the provided results.[6]
Fever Clearance Time Mean of 53 hours.Not specified in the provided results.[6]
Experimental Protocols

In Vitro Susceptibility Assays:

A common method to determine the in vitro susceptibility of P. falciparum to atovaquone involves isotopic microtests.

  • Parasite Culture: Asexual erythrocytic stages of P. falciparum are cultured in vitro using standard methods (e.g., RPMI 1640 medium supplemented with human serum and red blood cells).

  • Drug Preparation: Atovaquone is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.

  • Assay Plate Preparation: The drug dilutions are added to 96-well microtiter plates.

  • Parasite Inoculation: Synchronized ring-stage parasites are added to the wells at a defined parasitemia and hematocrit.

  • Incubation: Plates are incubated for 48-72 hours under appropriate conditions (37°C, 5% CO₂, 5% O₂).

  • Measurement of Parasite Growth: Parasite growth is assessed by measuring the incorporation of a radiolabeled precursor, such as [³H]hypoxanthine, into the parasite's nucleic acids.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the drug concentration.

Start Start Parasite_Culture Culture P. falciparum (asexual stages) Start->Parasite_Culture Drug_Prep Prepare serial dilutions of Atovaquone Start->Drug_Prep Inoculation Add synchronized ring-stage parasites Parasite_Culture->Inoculation Plate_Prep Add drug dilutions to 96-well plates Drug_Prep->Plate_Prep Plate_Prep->Inoculation Incubation Incubate for 48-72 hours Inoculation->Incubation Growth_Assay Add [3H]hypoxanthine and incubate Incubation->Growth_Assay Harvesting Harvest cells and measure radioactivity Growth_Assay->Harvesting Analysis Calculate IC50 values Harvesting->Analysis End End Analysis->End

Caption: In Vitro Susceptibility Assay Workflow.
Resistance Profile

Resistance to atovaquone, when used as a monotherapy, develops rapidly.[7][8] This is primarily due to point mutations in the parasite's mitochondrial cytochrome b gene (cytb), which is the target of the drug.[9][10]

  • Mechanism of Resistance: Single nucleotide polymorphisms in the cytb gene, particularly at codon 268 (Y268S/C/N), lead to conformational changes in the atovaquone binding site.[4] This reduces the drug's affinity for its target, rendering it less effective.

  • Combination Therapy: The combination of atovaquone with proguanil (Malarone®) significantly delays the emergence of resistance.[9][11] Proguanil itself has a weak antimalarial effect but acts synergistically with atovaquone, enhancing its ability to collapse the mitochondrial membrane potential.[2][11]

Conclusion

Atovaquone remains an important tool in the fight against malaria, particularly for prophylaxis and in combination therapy for treatment. Its well-defined mechanism of action and extensive clinical data provide a solid foundation for its use. While a direct comparison with this compound is not possible at this time, the information presented on atovaquone serves as a comprehensive reference for the evaluation of new antimalarial candidates. Future research and publication of data on novel compounds like this compound will be crucial to expand the arsenal of effective treatments against this devastating disease.

References

DSM-421: A Promising Candidate Against Plasmodium vivax Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A comparison of its ex vivo activity with current antimalarial agents reveals a potential new tool in the fight against relapsing malaria.

Researchers and drug development professionals now have a promising new compound in the pipeline for the treatment and prevention of Plasmodium vivax malaria. DSM-421, a novel inhibitor of the parasite's dihydroorotate dehydrogenase (DHODH) enzyme, has demonstrated potent and equal activity against clinical isolates of both P. falciparum and P. vivax.[1][2][3] This is a significant advancement, as its predecessor, DSM265, showed lower efficacy against P. vivax.[1][2][3] This guide provides a comparative analysis of this compound's activity against P. vivax with that of established antimalarial drugs, supported by experimental data and detailed methodologies.

Comparative Ex Vivo Activity Against P. vivax

The following table summarizes the 50% inhibitory concentration (IC50) and effective concentration (EC50) values of this compound and other common antimalarials against clinical isolates of P. vivax. The data is derived from ex vivo schizont maturation assays.

Antimalarial DrugIC50/EC50 (nM) RangeMechanism of Action
This compound EC50: 180 nM [4]Dihydroorotate dehydrogenase (DHODH) inhibitor [1][5]
Chloroquine22.1 - 295 nM[6][7]Heme detoxification inhibitor
Artesunate1.31 nM[6]Production of reactive oxygen species
Mefloquine92 nM[7]Heme detoxification inhibitor
Piperaquine106.5 nM[7]Heme detoxification inhibitor
Dihydroartemisinin3.4 nM[7]Production of reactive oxygen species

The Pyrimidine Biosynthesis Pathway: The Target of this compound

This compound targets the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA, and therefore crucial for the parasite's rapid replication.[8][9] Specifically, it inhibits the enzyme dihydroorotate dehydrogenase (DHODH).[1][5] Unlike humans, Plasmodium parasites lack pyrimidine salvage pathways, making them entirely dependent on this de novo synthesis route and rendering DHODH an excellent drug target.[8]

Pyrimidine_Biosynthesis_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis in Plasmodium cluster_inhibition Inhibition by this compound Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ACT Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHO Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP OPRT UMP UMP OMP->UMP OMPDC DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DSM421 DSM421 DHODH_Enzyme DHODH DSM421->DHODH_Enzyme Inhibits

Caption: The de novo pyrimidine biosynthesis pathway in Plasmodium and the inhibitory action of this compound on DHODH.

Experimental Protocols

The determination of the in vitro activity of antimalarial drugs against P. vivax clinical isolates is primarily conducted using the schizont maturation test (SMT). This assay assesses the ability of the parasite to mature from the ring stage to the schizont stage in the presence of the drug.

Ex vivo Schizont Maturation Test (SMT) Protocol for P. vivax

This protocol is a synthesis of methodologies described in multiple peer-reviewed publications.[10][11][12][13]

1. Sample Collection and Preparation:

  • Collect 5 mL of venous blood from patients with P. vivax monoinfection into heparinized tubes.

  • Remove host white blood cells by passing the blood through a CF11 cellulose column.

  • Wash the infected red blood cells (iRBCs) twice with RPMI 1640 medium.

  • Prepare a parasite suspension with a hematocrit of 2% in complete medium (RPMI 1640 supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin).

2. Drug Plate Preparation:

  • Prepare stock solutions of the antimalarial drugs in 1% dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the drugs in RPMI 1640 medium to achieve the desired final concentrations.

  • Add 50 µL of each drug dilution to the wells of a 96-well microtiter plate. Include drug-free wells as a control.

3. Incubation:

  • Add 50 µL of the parasite suspension to each well of the pre-dosed microtiter plate.

  • Incubate the plate at 37.5°C in a candle jar or a CO2 incubator (5% CO2) for 24-48 hours, depending on the initial parasite stage. The goal is to allow the control parasites to mature to the schizont stage (containing >8 nuclei).

4. Analysis:

  • After incubation, prepare a thick blood film from each well.

  • Stain the films with Giemsa.

  • Count the number of schizonts per 200 asexual parasites under a light microscope.

  • The percentage of schizont maturation inhibition is calculated relative to the drug-free control wells.

  • The IC50/EC50 values are determined by non-linear regression analysis of the dose-response curves.

SMT_Workflow cluster_workflow Ex vivo Schizont Maturation Test Workflow A 1. Blood Sample Collection (P. vivax patient) B 2. Leukocyte Depletion (CF11 column) A->B C 3. Preparation of Parasite Suspension B->C E 5. Incubation (37.5°C, 24-48h) C->E D 4. Drug Plate Preparation (Serial Dilutions) D->E F 6. Microscopic Analysis (Giemsa-stained thick films) E->F G 7. Data Analysis (IC50/EC50 Determination) F->G

Caption: A simplified workflow of the ex vivo schizont maturation test for P. vivax.

Conclusion

This compound emerges as a potent inhibitor of P. vivax clinical isolates with an efficacy comparable to that against P. falciparum. Its novel mechanism of action, targeting the essential pyrimidine biosynthesis pathway, makes it a valuable candidate, particularly in the face of growing resistance to existing antimalarial drugs. The data presented here underscores the potential of this compound as a single-dose treatment or a once-weekly chemopreventive agent for both major human malaria parasites. Further clinical development is warranted to fully evaluate its therapeutic potential.

References

Independent Validation of DSM-421 Antimalarial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the antimalarial candidate DSM-421 against other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel antimalarial compounds.

Executive Summary

This compound is a next-generation dihydroorotate dehydrogenase (DHODH) inhibitor developed as a potential treatment and prophylactic for malaria. It is a triazolopyrimidine-based compound optimized from its predecessor, DSM265, to exhibit improved drug-like properties. Preclinical studies have demonstrated its potent activity against both Plasmodium falciparum and Plasmodium vivax. This guide summarizes the available data on its efficacy, provides detailed experimental methodologies for its validation, and visually represents its mechanism of action and experimental workflows.

Comparative Efficacy of this compound

The antimalarial activity of this compound has been evaluated both in vitro against cultured parasites and in vivo using a mouse model of P. falciparum infection.

In Vitro Activity

This compound demonstrates potent inhibition of P. falciparum growth. Its efficacy is attributed to the specific inhibition of the parasite's DHODH enzyme, a key component in the de novo pyrimidine biosynthetic pathway, which is essential for the parasite's survival as it lacks pyrimidine salvage pathways.

Table 1: In Vitro Antimalarial Activity of this compound and Comparator Compounds

CompoundTarget/MechanismP. falciparum 3D7 IC₅₀ (nM)P. vivax DHODH IC₅₀ (nM)Human DHODH IC₅₀ (µM)
This compound PfDHODH Inhibition5346>100
DSM265PfDHODH Inhibition1623>100
ChloroquineHeme Polymerization~9N/AN/A
MefloquineUnknown~20N/AN/A

Data sourced from Phillips et al., 2017.

In Vivo Efficacy

The in vivo antimalarial activity of this compound was assessed in a humanized severe combined immunodeficient (SCID) mouse model infected with P. falciparum. This model allows for the study of drugs against the human malaria parasite. This compound showed excellent efficacy in this model, supporting the prediction of a low human dose.

Table 2: In Vivo Efficacy of this compound and Comparator Drugs in a P. falciparum SCID Mouse Model

CompoundDosing RegimenED₉₀ (mg/kg/day)
This compound Once daily for 3 days2.6
ChloroquineOnce daily for 3 days5.0
MefloquineOnce daily for 3 days1.5

ED₉₀: The dose required to inhibit parasite growth by 90%. Data sourced from Phillips et al., 2017.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antimalarial activity.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This assay is a common method to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum in red blood cells.

  • Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: The test compound (this compound) and reference drugs are serially diluted in appropriate solvents and then in culture medium to achieve the desired final concentrations.

  • Assay Plate Preparation: In a 96-well microplate, the drug dilutions are added.

  • Parasite Addition: Asynchronized parasite cultures, predominantly at the ring stage with a parasitemia of ~0.5% and 2% hematocrit, are added to the wells.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

  • Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). The intensity is proportional to the number of parasites.

  • Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC₅₀ value is calculated using a nonlinear regression model.

In Vivo Efficacy Model (P. falciparum in SCID Mice)

This model evaluates the efficacy of antimalarial compounds against the blood stages of the human malaria parasite P. falciparum.

  • Animal Model: Severe combined immunodeficient (SCID) mice, which lack functional B and T lymphocytes, are used.

  • Humanization: The mice are engrafted with human red blood cells to allow for the propagation of P. falciparum.

  • Infection: The humanized mice are infected intravenously with P. falciparum parasitized red blood cells.

  • Drug Administration: The test compound (this compound) and reference drugs are formulated in a suitable vehicle and administered to the mice, typically orally, once daily for a set number of days (e.g., 3 days), starting 24 hours post-infection.

  • Parasitemia Monitoring: Parasitemia is monitored daily by collecting a small amount of blood from the tail vein and examining Giemsa-stained thin blood smears under a microscope. The percentage of infected red blood cells is determined.

  • Efficacy Determination: The reduction in parasitemia in the treated groups is compared to the vehicle-treated control group. The effective dose required to inhibit parasite growth by 90% (ED₉₀) is calculated.

Visualizations

Mechanism of Action: DHODH Inhibition

This compound targets the dihydroorotate dehydrogenase (DHODH) enzyme in Plasmodium, a critical component of the de novo pyrimidine synthesis pathway.

DHODH_Inhibition cluster_parasite Plasmodium Parasite Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP -> Pyrimidines Orotate->UMP Further Synthesis DHODH->Orotate Oxidation DSM421 This compound DSM421->DHODH Inhibits Experimental_Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing invitro_start P. falciparum Culture drug_prep Compound Serial Dilution invitro_start->drug_prep assay SYBR Green I Assay (72h) drug_prep->assay ic50 IC50 Determination assay->ic50 invivo_start Humanized SCID Mice ic50->invivo_start Promising candidates proceed to in vivo infection P. falciparum Infection invivo_start->infection treatment Drug Administration (3 days) infection->treatment monitoring Parasitemia Monitoring treatment->monitoring ed90 ED90 Calculation monitoring->ed90 Logical_Comparison cluster_properties Key Properties DSM421 This compound potency High Potency (nM range) DSM421->potency human_selectivity High Selectivity vs Human DHODH DSM421->human_selectivity pv_activity Activity against P. vivax DSM421->pv_activity improved_pk Improved Drug-like Properties DSM421->improved_pk DSM265 DSM265 DSM265->potency DSM265->human_selectivity DSM265->pv_activity Chloroquine Chloroquine Chloroquine->potency resistance Widespread Resistance Chloroquine->resistance Mefloquine Mefloquine Mefloquine->potency

A Comparative Analysis of the Pharmacokinetic Profiles of Antimalarial Candidates DSM-421 and DSM265

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of the preclinical pharmacokinetic profiles of two promising antimalarial drug candidates, DSM-421 and DSM265, reveals key differences that may influence their future clinical development. Both compounds, potent inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme, exhibit long predicted human half-lives, a critical attribute for patient adherence and prophylactic potential. However, preclinical data indicates that this compound possesses certain advantageous drug-like properties over its predecessor, DSM265, including improved solubility and lower intrinsic clearance.

This guide provides a detailed comparison of the pharmacokinetic parameters of this compound and DSM265 in preclinical species, outlines the experimental methodologies employed in these crucial studies, and visually represents the drug development workflow. This information is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria.

Executive Summary

This compound and DSM265 are both triazolopyrimidine-based inhibitors of PfDHODH, a key enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. By targeting this essential pathway, which is absent in humans, these compounds exhibit selective toxicity against Plasmodium. While both demonstrate potent antimalarial activity, preclinical studies in mice, rats, and dogs have highlighted distinctions in their absorption, distribution, metabolism, and excretion (ADME) profiles. This compound generally shows higher plasma exposure and lower clearance compared to DSM265, suggesting the potential for a more favorable dosing regimen in humans.

Comparative Pharmacokinetic Data

The following tables summarize the key preclinical pharmacokinetic parameters for this compound and DSM265 following intravenous and oral administration in various animal models.

Table 1: Preclinical Pharmacokinetic Profile of this compound
SpeciesRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)CL (mL/min/kg)Vss (L/kg)F (%)
Mouse IV1--1.86.39.34.8-
PO50.828.87.9--98
Rat IV1--2.6126.55.8-
PO50.841113--85
Dog IV0.5--2.5453.311-
PO10.244.150--82

Data sourced from Kokkonda et al., J Med Chem, 2016.

Table 2: Preclinical Pharmacokinetic Profile of DSM265
SpeciesRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)CL (mL/min/kg)Vss (L/kg)F (%)
Mouse IV1--1.24.2144.6-
PO50.413.25.1--53
Rat IV1--1.9108.86.8-
PO50.324.111--43
Dog IV0.5--1.8354.612-
PO10.142.240--61

Data sourced from Phillips et al., Sci Transl Med, 2015.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

Both this compound and DSM265 function by inhibiting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme. This enzyme catalyzes a crucial step in the de novo pyrimidine biosynthetic pathway, which is essential for the synthesis of DNA and RNA in the parasite. Unlike their human hosts, malaria parasites lack a pyrimidine salvage pathway, making them entirely dependent on this de novo synthesis for survival. The high selectivity of these compounds for the parasite enzyme over the human ortholog minimizes the potential for host toxicity.

DHODH_Inhibition_Pathway cluster_parasite Plasmodium Parasite cluster_inhibition Drug Action Dihydroorotate Dihydroorotate PfDHODH PfDHODH Dihydroorotate->PfDHODH Orotate Orotate UMP UMP Orotate->UMP Further Steps DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA PfDHODH->Orotate Oxidation DSM_Compound This compound / DSM265 DSM_Compound->PfDHODH Inhibition

Caption: Inhibition of the Plasmodium pyrimidine biosynthesis pathway by this compound and DSM265.

Experimental Protocols

The pharmacokinetic parameters presented in this guide were determined through a series of standardized preclinical studies. The following provides a detailed overview of the methodologies employed.

In Vivo Pharmacokinetic Studies

Animal Models: Male CD-1 or Swiss Webster mice, Sprague-Dawley rats, and Beagle dogs were used for these studies. Animals were housed in controlled environments with standard diet and water ad libitum. For oral dosing studies, animals were typically fasted overnight prior to drug administration.

Drug Formulation and Administration: For intravenous (IV) administration, this compound and DSM265 were typically formulated in a vehicle such as a mixture of PEG400, ethanol, and water. The formulation was administered as a bolus injection into a suitable vein (e.g., tail vein in rodents, cephalic vein in dogs).

For oral (PO) administration, the compounds were formulated as a suspension or solution in a vehicle appropriate for gavage, such as 0.5% hydroxypropylmethylcellulose (HPMC) in water.

Blood Sampling: Following drug administration, serial blood samples were collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood was collected via appropriate methods for each species (e.g., retro-orbital sinus or tail vein in mice, jugular vein cannula in rats, and cephalic or saphenous vein in dogs). Blood samples were collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice. Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: Plasma concentrations of this compound and DSM265 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method involved protein precipitation from the plasma samples, followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The assay was validated for linearity, accuracy, precision, and selectivity.

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®. Key parameters calculated include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, calculated using the linear trapezoidal rule.

  • t½: Elimination half-life.

  • CL: Total body clearance.

  • Vss: Volume of distribution at steady state.

  • F (%): Oral bioavailability, calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

PK_Workflow cluster_animal_studies In Vivo Studies cluster_analysis Bioanalysis & Data Processing cluster_output Results Animal_Models Animal Models (Mouse, Rat, Dog) Dosing Drug Administration (IV and PO) Animal_Models->Dosing Sampling Serial Blood Sampling Dosing->Sampling Sample_Prep Plasma Separation & Protein Precipitation Sampling->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LCMS->PK_Analysis Parameters PK Parameters (Cmax, Tmax, AUC, t½, CL, Vss, F) PK_Analysis->Parameters

Caption: Experimental workflow for preclinical pharmacokinetic profiling.

Conclusion

The preclinical pharmacokinetic data presented herein provides a valuable foundation for the continued development of this compound and DSM265 as potential antimalarial therapies. The improved drug-like properties of this compound, particularly its higher oral bioavailability and lower clearance across multiple species, suggest it may offer advantages over DSM265 in a clinical setting. Further clinical investigation is warranted to determine the human pharmacokinetic profiles and ultimate efficacy and safety of these promising candidates. The detailed methodologies provided serve as a reference for researchers conducting similar preclinical evaluations of novel therapeutic agents.

Safety Operating Guide

Proper Disposal Procedures for DSM-421: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for DSM-421, a preclinical/Phase 1 investigational drug for malaria. Given its status as a potent, biologically active compound, adherence to strict safety and disposal protocols is paramount to ensure the safety of laboratory personnel and to maintain environmental compliance.

This compound is identified as a triazolopyrimidine-based inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[1][2][3][4][5][6][7] Its development is aimed at treating and preventing malaria.[1][4][7] As a research-grade chemical with significant biological activity, it must be handled and disposed of as hazardous waste.

Quantitative and Property Data Summary

While a specific Safety Data Sheet (SDS) with detailed quantitative data for this compound is not publicly available, the following table summarizes its known properties based on available research.

PropertyDescriptionSource(s)
Chemical Class Triazolopyrimidine-based compound[5][6]
Mechanism of Action Inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)[1][2]
Therapeutic Area Infectious Diseases[1]
Indication Malaria[1][3]
Development Status Phase 1 Clinical Trials[1][3]
Physical State Assumed to be a solid (powder) for research purposesGeneral laboratory practice
Solubility Described as having improved solubility compared to its predecessor, DSM-265[4][5][6][7]
Biological Hazard Potent, biologically active compound with anti-plasmodial activity[2]

Experimental Protocols: Disposal of this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on best practices for the disposal of potent, non-radiological, chemical hazardous waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene recommended) when handling this compound.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, weighing paper, vials), and contaminated PPE (e.g., gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

  • Liquid Waste:

    • If this compound is in a solution, collect the liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams. For instance, separate halogenated and non-halogenated solvent wastes where possible.[8]

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[8][9]

    • After triple-rinsing, the empty container can be disposed of as regular trash, provided the label is defaced or removed.[8]

3. Labeling of Hazardous Waste:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: this compound (and any known synonyms).

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazards associated with the waste (e.g., "Potent Compound," "Toxic").

    • The name and contact information of the generating researcher or lab.

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[10]

  • The storage area should be away from general lab traffic and incompatible materials.

  • Ensure the container is kept closed except when adding waste.[11]

5. Disposal Procedure:

  • Consult your institution's Environmental Health and Safety (EHS) office. This is a critical step. Your EHS department will provide specific guidance on the proper procedures for hazardous waste pickup and disposal at your institution.[12]

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[11][13]

  • Arrange for a scheduled pickup of the hazardous waste by authorized EHS personnel or a certified hazardous waste contractor.

6. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.

  • All materials used for spill cleanup must be collected and disposed of as hazardous waste.

  • For larger spills, evacuate the area and contact your institution's EHS office immediately.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DSM421_Disposal_Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe identify_waste Identify Waste Type (Solid, Liquid, Sharps) segregate_waste Segregate Waste into Designated Containers identify_waste->segregate_waste ppe->identify_waste label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Date, Hazards) segregate_waste->label_container store_waste Store in Secure Satellite Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS for Pickup and Disposal Guidance store_waste->contact_ehs pickup Arrange for Authorized Hazardous Waste Pickup contact_ehs->pickup end End: Proper Disposal Completed pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Definitive Identification of "DSM-421" Required for Safety Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for handling chemical compounds is of paramount importance in research and development settings. However, initial searches for a compound identified as "DSM-421" have yielded ambiguous results, precluding the creation of a specific and reliable safety protocol. The designation "this compound" appears in various contexts, including as an internal code for a preclinical antimalarial compound and as a course identifier in academic institutions.

Without a definitive chemical name, CAS (Chemical Abstracts Service) number, or a specific Safety Data Sheet (SDS), it is not possible to provide accurate and reliable information on personal protective equipment (PPE), handling procedures, or disposal plans. The hazards of a chemical are unique to its structure and reactivity, and generic guidance can be dangerously misleading.

To ensure the safety of all personnel, it is critical to obtain a specific SDS for the compound from the manufacturer or supplier. The SDS will provide detailed information on:

  • Hazards Identification: Including pictograms, signal words, and hazard statements.

  • First-Aid Measures: Procedures for exposure.

  • Fire-Fighting Measures: Suitable extinguishing media and hazards.

  • Accidental Release Measures: Containment and cleanup procedures.

  • Handling and Storage: Including incompatible materials.

  • Exposure Controls/Personal Protection: Specific PPE requirements.

  • Physical and Chemical Properties: Such as melting point, boiling point, and solubility.

  • Stability and Reactivity: Conditions to avoid.

  • Toxicological Information: Routes of exposure and symptoms of exposure.

Once a specific SDS for "this compound" is available, a comprehensive safety and handling protocol can be developed. This would include the creation of summary tables for easy reference and diagrams to illustrate workflows, as initially requested.

Researchers, scientists, and drug development professionals are strongly advised not to handle any chemical compound without first consulting its specific Safety Data Sheet.

For the development of a detailed protocol, please provide a more specific identifier for "this compound".

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